Product packaging for Dymanthine(Cat. No.:CAS No. 124-28-7)

Dymanthine

Katalognummer: B1671003
CAS-Nummer: 124-28-7
Molekulargewicht: 297.6 g/mol
InChI-Schlüssel: NAPSCFZYZVSQHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N,n-dimethyl-1-octadecanamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals.
Dimantine is a tertiary amino compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H43N B1671003 Dymanthine CAS No. 124-28-7

Eigenschaften

IUPAC Name

N,N-dimethyloctadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPSCFZYZVSQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43N
Record name N,N-DIMETHYL-1-OCTADECANAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21800
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1613-17-8 (hydrochloride)
Record name Dymanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4027026
Record name N,N-Dimethyl-1-octadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N,n-dimethyl-1-octadecanamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid, mp = 22.89 deg C; [ChemIDplus] Clear yellow liquid with a fishy odor; [CAMEO] Colorless to yellow liquid; Clear or slightly cloudy with a fishy odor; [MSDSonline]
Record name N,N-DIMETHYL-1-OCTADECANAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21800
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Octadecanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dymanthine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4961
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

124-28-7
Record name N,N-DIMETHYL-1-OCTADECANAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21800
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyloctadecylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dymanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octadecanamine, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N-Dimethyl-1-octadecanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4027026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimantine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DYMANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/066975NG22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIMETHYLSTEARYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5472
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

FREEZING POINT: 22.89 °C
Record name DIMETHYLSTEARYLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5472
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Pharmacological Profile of Dymanthine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the currently available pharmacological information for Dymanthine (also known as N,N-Dimethyloctadecan-1-amine). Despite a thorough review of scientific literature and chemical databases, it is crucial to note that detailed, in-depth pharmacological data for this compound is exceptionally limited. The information presented herein is a consolidation of the sparse data available.

Introduction and Chemical Properties

This compound is a tertiary alkylamine that has been identified primarily as an anthelmintic agent for veterinary use.[1][2] It is effective against certain intestinal helminthic infestations, particularly nematodes.[1] The hydrochloride salt of this compound has also been used.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name N,N-Dimethyl-1-octadecanamine[4]
Synonyms This compound, Dimantine, Dimethyl stearamine, N,N-Dimethyloctadecylamine[2]
CAS Number 124-28-7[4]
Molecular Formula C₂₀H₄₃N[4]
Molecular Weight 297.57 g/mol [2]
Appearance Clear yellow liquid; may be solid at room temperature[4][5]
Melting Point ~23 °C[4]
Solubility Insoluble in water[5]

Pharmacodynamics and Mechanism of Action

The precise mechanism of action of this compound as an anthelmintic has not been elucidated in the available scientific literature. Anthelmintic drugs typically function through a limited number of primary mechanisms targeting the parasite's unique physiology.[6][7][8] These general mechanisms include:

  • Neuromuscular Paralysis: Many anthelmintics act on the parasite's nervous system, causing either spastic or flaccid paralysis, which leads to the expulsion of the worm from the host.[7][8] This is often achieved by targeting neurotransmitter receptors such as nicotinic acetylcholine receptors or GABA receptors.[7][8]

  • Disruption of Microtubule Function: Some classes of anthelmintics, like the benzimidazoles, bind to the parasite's β-tubulin, preventing the polymerization of microtubules.[7] This disrupts essential cellular processes like cell division and nutrient absorption.[7]

  • Alteration of Cellular Integrity: Certain drugs can damage the parasite's outer layer (tegument), leading to a loss of homeostasis and making the parasite vulnerable to the host's immune system.[8]

  • Inhibition of Energy Metabolism: Targeting enzymes crucial for the parasite's energy production is another mechanism employed by some anthelmintics.[6]

Without specific studies on this compound, it is not possible to definitively assign it to any of these categories. As a long-chain tertiary amine, its surfactant properties could potentially play a role in disrupting cell membranes, but this is speculative.

Anthelmintic_Mechanisms cluster_mechanisms General Anthelmintic Mechanisms of Action cluster_targets Potential Molecular Targets A Neuromuscular Paralysis T1 Ion Channels (e.g., nAChR, GABA-R) A->T1 Targets B Microtubule Disruption T2 Structural Proteins (e.g., β-tubulin) B->T2 Targets C Inhibition of Energy Metabolism T3 Metabolic Enzymes (e.g., Fumarate Reductase) C->T3 Targets D Altered Cellular Integrity T4 Tegument/Cuticle D->T4 Targets

Caption: General mechanisms of action for anthelmintic drugs and their potential molecular targets.

Pharmacokinetics

There is no specific pharmacokinetic data available for this compound in any animal species. This includes key parameters such as absorption, distribution, metabolism, and excretion (ADME), bioavailability, half-life, and clearance rates.

For veterinary pharmaceuticals, pharmacokinetic profiles can vary significantly between species.[9][10] Factors such as formulation, route of administration, and the specific physiology of the target animal all play a critical role in the disposition of the drug.[11][12] Without dedicated studies, any assumptions about this compound's pharmacokinetic profile would be unfounded.

Toxicology and Safety

Safety data sheets provide some general toxicological information for N,N-Dimethyloctadecylamine. The compound is classified as toxic and corrosive.[5][13] It may cause severe skin burns, eye damage, and irritation to mucous membranes.[5][13] It is also noted as being toxic if ingested, inhaled, or absorbed through the skin.[4][5]

Table 2: Available Toxicological Data for N,N-Dimethyloctadecylamine

ParameterValueSource(s)
Acute Effects Toxic by inhalation, ingestion, or skin contact. Causes severe burns.[5][13]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[13]

Efficacy and Clinical Use

The available literature points to the use of this compound (often as the hydrochloride salt under the trade name Thelmesan) for treating multiple intestinal helminth infestations in veterinary medicine.[1] Early studies from the 1960s suggest its application in this area, though detailed clinical trial data, including dose-response relationships and comparative efficacy, are not readily accessible.[1]

Experimental Protocols

A significant gap in the available information is the absence of detailed experimental protocols for any of the studies involving this compound. Key methodologies that would be essential for a comprehensive technical guide, such as those for in vitro anthelmintic assays, in vivo efficacy studies in animal models, and pharmacokinetic analyses, have not been published in accessible literature.

Conclusion and Future Directions

This compound is identified as a veterinary anthelmintic, but its pharmacological profile is largely undefined in the public domain. There is a profound lack of data regarding its specific mechanism of action, pharmacokinetics, and detailed toxicology. The core requirements for a technical whitepaper—quantitative data, experimental protocols, and defined signaling pathways—cannot be met with the currently available information.

For researchers and drug development professionals, this compound represents a molecule with a known biological activity but an unknown mechanism and pharmacological profile. Future research would be necessary to:

  • Elucidate its specific molecular target and mechanism of anthelmintic action.

  • Conduct comprehensive pharmacokinetic studies in relevant animal models.

  • Perform detailed toxicological assessments to establish a clear safety profile.

  • Carry out controlled clinical studies to determine its efficacy and optimal dosing regimens.

Without such foundational research, the potential of this compound as a therapeutic agent cannot be fully evaluated or developed further.

References

In Vitro Anthelmintic Activity of Dymanthine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

To the valued research community, scientists, and drug development professionals:

This document was intended to be an in-depth technical guide on the in vitro anthelmintic activity of Dymanthine (N,N-Dimethyloctadecan-1-amine). The goal was to provide a comprehensive resource, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action, to support and inform further research and development in helminth control.

However, after a thorough and exhaustive search of publicly available scientific literature, we have been unable to locate the specific, primary research articles that contain the necessary quantitative data and detailed experimental protocols for this compound's in vitro anthelmintic activity.

  • Chari MV, et al. This compound hydrochloride (thelmasan) in multiple intestinal helmintic infestations. J Assoc Physicians India. 1967;15(3):143-145.

  • De Leon GV, et al. Basic studies on the anthelminthic action of this compound (Thelmesan). Acta Med Philipp. 1965;2(1):10-15.

Despite concerted efforts, the full text of these articles could not be accessed. These documents are presumed to contain the foundational data on this compound's efficacy, the helminth species tested, concentrations used, and the methodologies employed. Without this core information, the creation of the requested detailed tables, experimental protocols, and accurate diagrams is not possible.

While general information confirms this compound is recognized as an anthelmintic agent, the specific in vitro data required for a technical whitepaper of this nature remains within these inaccessible historical documents.

We regret that we are unable to fulfill the request for a detailed technical guide on the in vitro anthelmintic activity of this compound at this time. Should the primary research articles become available, a comprehensive guide could be compiled.

We encourage researchers with access to university libraries with extensive historical journal collections or specialized medical archives to seek out these publications to potentially uncover this valuable data.

Below, for contextual purposes, is a generalized workflow for evaluating in vitro anthelmintic activity, which would have been adapted specifically for this compound had the data been available.

General Experimental Workflow for In Vitro Anthelmintic Assays

This diagram illustrates a typical process for assessing the in vitro efficacy of a compound against helminths.

G cluster_prep Preparation cluster_assay Assay cluster_eval Evaluation cluster_analysis Data Analysis CompoundPrep Compound Preparation (this compound Dilutions) Incubation Incubation (Parasites + Compound) CompoundPrep->Incubation ParasitePrep Parasite Collection & Preparation ParasitePrep->Incubation Motility Motility Assessment (Paralysis/Death) Incubation->Motility Microscopy Microscopic Analysis (Tegument Damage) Incubation->Microscopy PositiveControl Positive Control (e.g., Albendazole) PositiveControl->Motility NegativeControl Negative Control (Vehicle Only) NegativeControl->Motility Data Data Collection (Time to Paralysis/Death) Motility->Data Stats Statistical Analysis (EC50 / LC50 Calculation) Data->Stats

Caption: Generalized workflow for in vitro anthelmintic activity screening.

An In-depth Technical Guide to Dymanthine (CAS Number 124-28-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dymanthine, identified by the CAS number 124-28-7, is a long-chain aliphatic tertiary amine, chemically known as N,N-Dimethyloctadecylamine.[1] It is also recognized by various synonyms, including Dimethylstearamine and Octadecyldimethylamine.[1] This document provides a comprehensive technical overview of this compound, focusing on its chemical and physical properties, synthesis, and its established application as an anthelmintic agent. The information is intended to support research, scientific, and drug development endeavors.

Chemical and Physical Properties

This compound is a tertiary amino compound that typically appears as a clear, colorless to light yellow liquid or solid, depending on the ambient temperature.[1][2] It possesses a characteristic fish-like odor.[1] Due to its long octadecyl chain, it is insoluble in water but soluble in organic solvents like alcohols. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₄₃N[2][3]
Molecular Weight 297.57 g/mol [3]
Melting Point 23 °C
Boiling Point 347 °C
Flash Point 155 °C
Density 0.8 g/cm³
Appearance Clear colorless to yellow liquid/solid[2]
Solubility Insoluble in water; Soluble in alcohols
Vapor Pressure 0.001-0.038 Pa at 20-50°C
Refractive Index 1.4461

Synthesis of this compound

This compound can be synthesized through various methods, with the Leuckart reaction being a prominent and well-documented approach. This reaction involves the reductive amination of a carbonyl compound, in this case, the precursor to the octadecyl chain, with formamide or ammonium formate serving as both the nitrogen donor and the reducing agent.

Experimental Protocol: Synthesis via Leuckart Reaction

This protocol describes the synthesis of N,N-Dimethyloctadecylamine from octadecylamine using formaldehyde and formic acid.

Materials:

  • Octadecylamine

  • Ethanol (95%)

  • Formic acid

  • Formaldehyde (37% solution)

  • Alkaline solution (e.g., Sodium Hydroxide)

  • Reaction vessel with stirring and reflux capabilities

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with octadecylamine and ethanol as the medium. Stir the mixture to ensure homogeneity.

  • Maintain the temperature of the mixture between 50-60°C and add formic acid.

  • After a few minutes of stirring, introduce the formaldehyde solution while maintaining the temperature between 60-65°C.

  • Increase the temperature to 80-83°C and allow the reaction to reflux for a minimum of 2 hours.

  • Upon completion of the reflux, cool the reaction mixture and neutralize it with an alkaline solution to a pH greater than 10.

  • Allow the mixture to separate into layers. Remove the aqueous layer.

  • Subject the organic layer to vacuum distillation to remove the ethanol solvent.

  • The resulting product is N,N-Dimethyloctadecylamine.

Anthelmintic Activity and Proposed Mechanism of Action

This compound is recognized for its anthelmintic properties, with studies indicating its potential against various intestinal helminths, including the tapeworm Hymenolepis nana.[4] As a long-chain aliphatic amine, this compound also functions as a cationic surfactant.[5][6] This characteristic is crucial to its likely mechanism of action against parasites.

The proposed mechanism of anthelmintic action for this compound is the disruption of the parasite's cell membranes.[7] The positively charged tertiary amine head group of the molecule is expected to interact with the negatively charged components of the parasite's cell membrane, such as phospholipids. This electrostatic interaction, combined with the hydrophobic nature of the long octadecyl tail, allows the molecule to insert into and destabilize the lipid bilayer. This disruption can lead to increased membrane permeability, loss of essential cellular contents, and ultimately, parasite death.

dot

cluster_membrane Parasite Cell Membrane cluster_this compound This compound Molecule cluster_disruption Consequence PL_Head Phospholipid Head (Negative Charge) PL_Tail Phospholipid Tail (Hydrophobic) Membrane_Disruption Membrane Disruption D_Head Cationic Head (Positive Charge) D_Head->PL_Head Electrostatic Interaction D_Tail Hydrophobic Tail D_Tail->PL_Tail Hydrophobic Interaction Permeability_Increase Increased Permeability Membrane_Disruption->Permeability_Increase Cell_Death Parasite Death Permeability_Increase->Cell_Death

Caption: Proposed mechanism of this compound's anthelmintic action via membrane disruption.

Experimental Protocols for Anthelmintic Activity Assessment

The following are detailed methodologies for key experiments that can be employed to evaluate the anthelmintic efficacy of this compound.

In Vitro Anthelmintic Assay against Hymenolepis nana

This protocol is adapted for testing the efficacy of this compound against the adult tapeworm Hymenolepis nana.[8]

Materials:

  • Adult Hymenolepis nana worms (obtained from experimentally infected rodents)

  • Phosphate-buffered saline (PBS), pH 7.4, maintained at 37°C

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Praziquantel (positive control)

  • Vehicle control (solvent used for this compound)

  • Petri dishes

  • Incubator maintained at 37°C

  • Microscope

Procedure:

  • Collect adult H. nana from the intestines of infected rodents.

  • Wash the worms thoroughly with pre-warmed PBS to remove any host debris.

  • Prepare different concentrations of this compound in PBS. Ensure the final solvent concentration is non-toxic to the worms.

  • Place a single, healthy worm in each Petri dish containing the test solution. Include positive and vehicle control groups.

  • Incubate the Petri dishes at 37°C.

  • Observe the worms under a microscope at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) and record the time of paralysis (cessation of movement) and death (no movement upon gentle prodding and a flaccid appearance).

  • Compare the effects of this compound with the positive and negative controls to determine its anthelmintic activity.

In Vivo Anthelmintic Assay in Mice Infected with Hymenolepis nana

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a murine model of H. nana infection.[4][9]

Materials:

  • Laboratory mice (e.g., BALB/c strain)

  • Infective Hymenolepis nana eggs

  • This compound formulation for oral administration

  • Praziquantel (positive control)

  • Vehicle control

  • Cages with wire mesh bottoms to facilitate fecal collection

  • Microscope and slides for fecal egg counting

Procedure:

  • Infect mice orally with a known number of viable H. nana eggs.

  • After a pre-patent period (to allow the infection to establish), confirm the infection by detecting eggs in the feces.

  • Divide the infected mice into treatment groups: this compound-treated, positive control (Praziquantel), and vehicle control.

  • Administer the respective treatments orally to the mice.

  • Collect fecal samples at specified time points post-treatment and perform fecal egg counts to assess the reduction in egg output.

  • At the end of the study period, euthanize the mice and recover any remaining adult worms from the intestines to determine the worm burden reduction.

  • Calculate the percentage reduction in egg output and worm burden for the this compound-treated group compared to the control groups.

Logical Workflow for Anthelmintic Drug Screening

The development of new anthelmintic agents typically follows a structured screening process to identify and validate promising candidates. The following diagram illustrates a logical workflow for such a screening program, which would be applicable to the evaluation of this compound and its analogs.[10][11][12]

dot

Start Compound Library (e.g., this compound Analogs) Primary_Screen Primary In Vitro Screen (e.g., Motility Assay) Start->Primary_Screen Hit_Identification Hit Identification (Active Compounds) Primary_Screen->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response & Potency (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Secondary_Screen Secondary In Vitro Assays (e.g., Larval Development, Egg Hatch Assay) Dose_Response->Secondary_Screen Cytotoxicity Cytotoxicity Assays (Mammalian Cell Lines) Secondary_Screen->Cytotoxicity Lead_Selection Lead Candidate Selection Cytotoxicity->Lead_Selection Lead_Selection->Start Not Promising In_Vivo_Efficacy In Vivo Efficacy Studies (Infected Animal Models) Lead_Selection->In_Vivo_Efficacy Promising PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Efficacy->PK_PD Lead_Optimization Lead Optimization (Medicinal Chemistry) PK_PD->Lead_Optimization Preclinical_Dev Preclinical Development PK_PD->Preclinical_Dev Lead_Optimization->Primary_Screen Iterative Improvement

Caption: A logical workflow for the screening and development of new anthelmintic drugs.

Conclusion

This compound (CAS 124-28-7) is a long-chain aliphatic amine with demonstrated anthelmintic activity. Its physicochemical properties, particularly its nature as a cationic surfactant, suggest a mechanism of action involving the disruption of parasite cell membranes. The synthetic route via the Leuckart reaction provides a viable method for its preparation. The provided experimental protocols for in vitro and in vivo testing offer a framework for the further evaluation of this compound and related compounds as potential anthelmintic agents. The logical workflow for drug screening highlights the pathway from initial hit identification to preclinical development for novel anthelmintics. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing key data and methodologies to facilitate further investigation into the therapeutic potential of this compound.

References

Dymanthine's Biological Targets in Nematodes: An Uncharted Territory in Anthelmintic Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite its history as an anthelmintic agent, the specific biological targets of dymanthine in nematodes remain largely undefined in publicly accessible scientific literature. A comprehensive review of available research reveals a significant gap in the molecular understanding of this drug's mechanism of action, with no specific receptor, ion channel, or metabolic enzyme identified as its primary target.

This compound, also known by its chemical name N,N-dimethyloctadecan-1-amine, has been used in the past for the treatment of intestinal helminth infections. However, unlike more modern anthelmintics whose mechanisms of action have been extensively characterized, the molecular details of how this compound exerts its effects on nematodes are not well-documented.

Extensive searches of scientific databases for quantitative data such as binding affinities (Kd), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) for this compound against specific nematode proteins have yielded no results. Consequently, it is not possible to compile a quantitative data summary or detail specific experimental protocols used for its target identification.

The common mechanisms of action for many anthelmintics involve targeting the neuromuscular system of the parasite. This is often achieved by acting as agonists or antagonists of neurotransmitter receptors, such as nicotinic acetylcholine receptors (nAChRs) or gamma-aminobutyric acid (GABA) receptors, leading to paralysis and expulsion of the worm. While it is plausible that this compound could operate through a similar pathway, there is currently no direct evidence to support this hypothesis.

Alternative anthelmintic strategies include the disruption of the nematode's cuticle, interference with its metabolic processes, or inhibition of microtubule formation. However, investigations into these potential mechanisms for this compound have also not been reported in the available literature.

The absence of detailed molecular studies on this compound stands in contrast to the wealth of information available for other anthelmintic classes. For instance, the benzimidazoles are well-known to bind to β-tubulin, inhibiting microtubule polymerization. Macrocyclic lactones, like ivermectin, act on glutamate-gated chloride channels, while levamisole and pyrantel are agonists of nematode nAChRs.

Given the lack of specific information on this compound's biological targets, it is not possible to construct the detailed technical guide and visualizations as requested. The signaling pathways, experimental workflows, and logical relationships remain uncharacterized.

For researchers, scientists, and drug development professionals, this represents a notable knowledge gap. Future research efforts would be necessary to elucidate the precise molecular mechanism of this compound. Such studies could involve:

  • Affinity chromatography: Using this compound as a ligand to isolate its binding partners from nematode protein extracts.

  • Genetic screening: Identifying mutations in nematodes that confer resistance to this compound, which could pinpoint the gene encoding the target protein.

  • Electrophysiological assays: Testing the effect of this compound on the activity of various nematode ion channels expressed in heterologous systems.

  • Metabolomic and proteomic studies: Analyzing changes in the metabolic and protein profiles of nematodes upon exposure to this compound to identify affected pathways.

Until such studies are conducted and published, the biological targets of this compound in nematodes will remain an open question in the field of anthelmintic research.

Preliminary Toxicity Screening of Dymanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a template for a technical guide on the preliminary toxicity screening of Dymanthine. The initial literature search did not yield specific quantitative toxicity data (e.g., LD50, IC50) or established signaling pathways for this compound. The experimental protocols provided are based on standardized guidelines for preliminary toxicity screening of novel chemical entities. The data tables are placeholders to be populated with experimental results.

Introduction

This compound (N,N-Dimethyloctadecan-1-amine) is identified as an anthelmintic agent.[1][2] A comprehensive evaluation of its toxicological profile is a critical step in the drug development process. This guide outlines a standard framework for the preliminary toxicity screening of this compound, encompassing in vitro cytotoxicity, genotoxicity, and acute toxicity assessments. The objective is to identify potential safety concerns early in development, enabling a data-driven approach to risk assessment.

A Safety Data Sheet (SDS) for a similar compound, N,N-Dimethyloctadecylamine, indicates that it can cause burns and is very toxic to aquatic life; however, it also states that the toxicological properties have not been fully investigated.[3] This underscores the necessity for the rigorous testing outlined in this guide.

Data Presentation

Quantitative data from the toxicity assays should be meticulously recorded and presented for clear interpretation and comparison.

In Vitro Cytotoxicity Data

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeIC50 (µM)Test Duration (hours)
e.g., HepG2e.g., MTTData not availablee.g., 24, 48, 72
e.g., VEROe.g., LDH ReleaseData not availablee.g., 24, 48, 72
e.g., Caco-2e.g., Neutral Red UptakeData not availablee.g., 24, 48, 72
Genotoxicity Data

Table 2: Results of the Bacterial Reverse Mutation Assay (Ames Test)

Salmonella typhimurium StrainMetabolic Activation (S9)Result (e.g., Mutagenic/Non-mutagenic)Fold Increase over Control
e.g., TA98AbsentData not availableData not available
e.g., TA98PresentData not availableData not available
e.g., TA100AbsentData not availableData not available
e.g., TA100PresentData not availableData not available
e.g., TA1535AbsentData not availableData not available
e.g., TA1535PresentData not availableData not available
e.g., TA1537AbsentData not availableData not available
e.g., TA1537PresentData not availableData not available

Table 3: Results of the In Vitro Chromosomal Aberration Test

Cell LineTreatment Duration (hours)Metabolic Activation (S9)Concentration (µM)% Aberrant Cells (Excluding Gaps)
e.g., CHO-K1e.g., 4AbsentData not availableData not available
e.g., CHO-K1e.g., 4PresentData not availableData not available
e.g., CHO-K1e.g., 24AbsentData not availableData not available
Acute Toxicity Data

Table 4: Acute Oral Toxicity of this compound in Rodents (OECD 423)

Species/StrainSexDose (mg/kg)Number of AnimalsMortalitiesClinical Signs
e.g., Sprague-Dawley RatFemalee.g., 5e.g., 3Data not availableData not available
e.g., Sprague-Dawley RatFemalee.g., 50e.g., 3Data not availableData not available
e.g., Sprague-Dawley RatFemalee.g., 300e.g., 3Data not availableData not available
e.g., Sprague-Dawley RatFemalee.g., 2000e.g., 3Data not availableData not available
Estimated LD50: Data not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicity data.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the mutagenic potential of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[4]

  • Strain Preparation: Prepare overnight cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).[4]

  • Metabolic Activation: Prepare the S9 fraction from the liver of Aroclor 1254-induced rats for experiments requiring metabolic activation.[5]

  • Exposure: In a test tube, combine the bacterial culture, this compound at various concentrations, and either S9 mix or phosphate buffer (for non-activation assays).[4]

  • Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.[4]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[4]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background control.

In Vitro Chromosomal Aberration Test

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[6][7]

  • Cell Culture: Culture mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) to achieve a sufficient number of dividing cells.[6]

  • Compound Exposure: Treat the cell cultures with at least three concentrations of this compound for a short duration (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 21 hours) without S9.[6]

  • Metaphase Arrest: At a predetermined time after exposure, add a metaphase-arresting substance (e.g., colcemid) to the cultures.[8]

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.[9]

  • Staining and Analysis: Stain the slides with Giemsa and analyze at least 200 well-spread metaphases per concentration for chromosomal aberrations under a microscope.[8]

  • Data Analysis: Evaluate the percentage of cells with chromosomal aberrations and compare it to the negative control.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This in vivo method is a stepwise procedure to assess the acute oral toxicity of a substance.[10]

  • Animal Selection: Use healthy, young adult rodents of a single sex (usually females).[10]

  • Dose Selection: Select the starting dose from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight, based on available information.[10]

  • Administration: Administer the selected dose of this compound to a group of three animals by oral gavage.[10]

  • Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[11]

  • Stepwise Procedure: The outcome of the first step determines the next step:

    • If mortality occurs, the next step uses a lower dose.

    • If no mortality occurs, the next step uses a higher dose.

  • LD50 Estimation: The results allow for the classification of the substance into a toxicity category and an estimation of the LD50.[10]

Visualization

Diagrams illustrating workflows and logical relationships provide a clear overview of the screening process.

G Preliminary Toxicity Screening Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assay Cytotoxicity Screening Cytotoxicity Screening Genotoxicity Screening Genotoxicity Screening Cytotoxicity Screening->Genotoxicity Screening Acute Toxicity (Rodent) Acute Toxicity (Rodent) Cytotoxicity Screening->Acute Toxicity (Rodent) Dose Range Finding Ames Test Ames Test Genotoxicity Screening->Ames Test Mutagenicity Chromosomal Aberration Chromosomal Aberration Genotoxicity Screening->Chromosomal Aberration Clastogenicity LD50 Estimation LD50 Estimation Acute Toxicity (Rodent)->LD50 Estimation OECD 423 This compound This compound This compound->Cytotoxicity Screening IC50 Determination

Caption: A flowchart of the preliminary toxicity screening cascade for this compound.

G Ames Test Experimental Workflow Bacterial Strains Bacterial Strains This compound + S9 This compound + S9 Bacterial Strains->this compound + S9 This compound - S9 This compound - S9 Bacterial Strains->this compound - S9 Plate on Minimal Agar Plate on Minimal Agar This compound + S9->Plate on Minimal Agar This compound - S9->Plate on Minimal Agar Incubate 48-72h Incubate 48-72h Plate on Minimal Agar->Incubate 48-72h Count Revertant Colonies Count Revertant Colonies Incubate 48-72h->Count Revertant Colonies Analyze Data Analyze Data Count Revertant Colonies->Analyze Data

Caption: A diagram illustrating the key steps of the Ames test workflow.

G In Vitro Chromosomal Aberration Test Workflow Mammalian Cell Culture Mammalian Cell Culture Treat with this compound Treat with this compound Mammalian Cell Culture->Treat with this compound Add Metaphase Arresting Agent Add Metaphase Arresting Agent Treat with this compound->Add Metaphase Arresting Agent Harvest and Fix Cells Harvest and Fix Cells Add Metaphase Arresting Agent->Harvest and Fix Cells Prepare and Stain Slides Prepare and Stain Slides Harvest and Fix Cells->Prepare and Stain Slides Microscopic Analysis Microscopic Analysis Prepare and Stain Slides->Microscopic Analysis Score Aberrations Score Aberrations Microscopic Analysis->Score Aberrations

Caption: A workflow diagram for the in vitro chromosomal aberration test.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dymanthine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Dymanthine hydrochloride (N,N-Dimethyl-1-octadecanamine hydrochloride), a long-chain aliphatic amine with established anthelmintic properties. The primary synthetic route detailed is the Eschweiler-Clarke reaction, a robust method for the N-methylation of primary amines. This protocol includes a detailed experimental procedure, characterization data, and an overview of the proposed mechanism of action. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound hydrochloride is a quaternary ammonium compound with a long alkyl chain, a structural feature often associated with surfactant and antimicrobial properties. In the pharmaceutical field, it is recognized for its efficacy as an anthelmintic agent, targeting various intestinal helminths. The synthesis of this compound hydrochloride is of interest to researchers studying new anthelmintic drugs and developing novel formulations. The Eschweiler-Clarke reaction provides a reliable and scalable method for its preparation from readily available starting materials.

Chemical Properties and Characterization

A summary of the key chemical and physical properties of this compound and its hydrochloride salt is provided below.

PropertyValueReference
This compound (Free Base)
IUPAC NameN,N-dimethyloctadecan-1-amine[1]
CAS Number124-28-7[1]
Molecular FormulaC20H43N[1]
Molecular Weight297.57 g/mol [1]
AppearanceSolid powder[1]
Melting Point23 °C[2]
Purity>98%[1]
SolubilitySoluble in DMSO[1]
This compound Hydrochloride
CAS Number1613-17-8[1]
Molecular FormulaC20H44ClN[3]
Molecular Weight334.02 g/mol [3]

Experimental Protocol: Synthesis of this compound Hydrochloride via Eschweiler-Clarke Reaction

This protocol details the synthesis of this compound hydrochloride from octadecylamine. The process involves the N-methylation of the primary amine using formaldehyde and formic acid, followed by conversion to the hydrochloride salt.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
OctadecylamineC18H39N269.51
Formaldehyde (37% aqueous solution)CH2O30.03
Formic Acid (98-100%)HCOOH46.03
Diethyl Ether(C2H5)2O74.12
Hydrochloric Acid (concentrated)HCl36.46
Sodium HydroxideNaOH40.00
Anhydrous Sodium SulfateNa2SO4142.04
Deionized WaterH2O18.02
Synthesis of N,N-Dimethyloctadecylamine (this compound)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine octadecylamine (1 equivalent), a 37% aqueous solution of formaldehyde (2.2 equivalents), and formic acid (2.2 equivalents).

  • Reaction: Heat the reaction mixture to 80-100°C and maintain it under reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, make the reaction mixture alkaline (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with diethyl ether.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N,N-dimethyloctadecylamine as an oil or low-melting solid.

Conversion to this compound Hydrochloride
  • Salt Formation: Dissolve the crude N,N-dimethyloctadecylamine in a minimal amount of diethyl ether.

  • Precipitation: While stirring, slowly add a slight excess of concentrated hydrochloric acid dropwise. A white precipitate of this compound hydrochloride will form immediately.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold diethyl ether. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/ether mixture to yield a white crystalline solid.

  • Drying: Dry the purified this compound hydrochloride in a vacuum oven at a low temperature.

Expected Yield and Purity
ParameterValue
Theoretical YieldCalculated based on the initial amount of octadecylamine
Actual YieldTypically in the range of 80-95%
Purity (by titration)≥98%

Characterization Data

The synthesized this compound hydrochloride should be characterized by the following methods to confirm its identity and purity.

TechniqueExpected Results
Melting Point A sharp melting point should be observed.
¹H NMR The spectrum should show characteristic peaks for the long alkyl chain protons and the N-methyl protons.
¹³C NMR The spectrum should be consistent with the structure, showing signals for the carbons of the octadecyl chain and the N-methyl groups.
FTIR The spectrum should display characteristic absorption bands for C-H, C-N, and N-H (from the hydrochloride salt) stretching and bending vibrations.

Proposed Mechanism of Action (Anthelmintic Activity)

The precise molecular mechanism of this compound hydrochloride's anthelmintic activity is not fully elucidated. However, as a quaternary ammonium compound with a long lipophilic alkyl chain, its mode of action is likely multifaceted.

  • Disruption of Cell Membrane Integrity: The cationic head group and the long hydrophobic tail of this compound can interact with the negatively charged components of the helminth's cell membranes. This interaction can disrupt the membrane's lipid bilayer structure, leading to increased permeability, loss of essential ions and metabolites, and ultimately cell death.[4]

  • Neuromuscular Blockade: Many anthelmintics function by interfering with the neuromuscular coordination of the parasite, leading to paralysis and expulsion from the host.[5] Quaternary ammonium compounds can act on ion channels, such as nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in nematodes.[6][7][8][9] By binding to these receptors, this compound could induce a persistent depolarization of the muscle cells, resulting in spastic paralysis.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Conversion and Purification A Octadecylamine C Reaction Mixture (80-100°C) A->C B Formaldehyde + Formic Acid B->C D Crude this compound C->D Alkaline Work-up & Extraction E This compound in Diethyl Ether D->E F This compound Hydrochloride (precipitate) E->F + HCl G Purified this compound HCl F->G Recrystallization

Caption: Workflow for the synthesis of this compound hydrochloride.

Mechanism_of_Action cluster_drug This compound Hydrochloride cluster_membrane Helminth Cell Membrane cluster_effect Cellular Effects Drug This compound Cation Membrane Lipid Bilayer Drug->Membrane Interaction IonChannel Nicotinic Acetylcholine Receptor (nAChR) Drug->IonChannel Binding Disruption Membrane Disruption Membrane->Disruption Paralysis Spastic Paralysis IonChannel->Paralysis Death Cell Death Disruption->Death Paralysis->Death

Caption: Proposed anthelmintic mechanism of action of this compound.

Conclusion

This document outlines a detailed and reproducible protocol for the synthesis of this compound hydrochloride for research purposes. The Eschweiler-Clarke reaction offers an efficient route to the desired product. The provided characterization data and the proposed mechanism of action will be valuable for researchers in the fields of medicinal chemistry and parasitology. Further studies are warranted to fully elucidate the specific molecular targets of this compound and to explore its full therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Dymanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dymanthine, also known as N,N-Dimethyloctadecylamine, is recognized for its anthelmintic properties.[1] While its precise mechanism of action is not fully elucidated, anthelmintics commonly function by disrupting the neuromuscular coordination, cellular integrity, or metabolic functions of parasitic helminths.[2] The amphiphilic nature of this compound, stemming from its long alkyl chain and tertiary amine group, suggests potential interactions with cell membranes, a common target for anthelmintic drugs. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays aimed at the discovery of novel anthelmintic compounds.

Due to the urgent need for new anthelmintics in the face of growing resistance to existing drugs, HTS plays a critical role in the discovery pipeline.[3][4] Phenotypic screens that measure parasite motility are a common and effective HTS strategy for identifying new lead compounds.[5][6][7] In the protocols detailed below, this compound can be employed as a reference compound or a positive control to validate assay performance and identify new chemical entities with anthelmintic activity.

Application Note 1: this compound as a Positive Control in a Motility-Based HTS Assay for Novel Anthelmintics

This application note describes the use of this compound as a positive control in a high-throughput, motility-based phenotypic screen for the identification of new anthelmintic agents against a model nematode, such as Caenorhabditis elegans.

Principle:

The assay quantifies the motility of nematodes in response to treatment with test compounds. A reduction in motility is indicative of a potential anthelmintic effect. This compound, a known anthelmintic, is used to establish the dynamic range of the assay and as a benchmark for the potency of hit compounds.

Assay Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_nematode Nematode Culture (e.g., C. elegans L4 stage) dispense_nematode Dispense Nematodes into 384-well Assay Plate prep_nematode->dispense_nematode prep_compound Compound Plate Preparation (Test Compounds, this compound, DMSO) dispense_compound Transfer Compounds to Assay Plate prep_compound->dispense_compound dispense_nematode->dispense_compound incubation Incubate at 20°C dispense_compound->incubation motility_reading Measure Motility (Automated Image/Video Analysis) incubation->motility_reading data_analysis Data Analysis (Normalization, Z-factor, Hit Identification) motility_reading->data_analysis

Caption: High-throughput screening workflow for anthelmintic discovery.

Experimental Protocol: Motility-Based HTS Assay

1. Materials and Reagents:

  • Nematodes: Synchronized population of C. elegans at the L4 larval stage.

  • Assay Medium: S-complete medium.

  • This compound Stock Solution: 10 mM in DMSO.

  • Negative Control: DMSO.

  • Assay Plates: 384-well, flat-bottom, clear plates.

  • Compound Plates: 384-well plates containing test compounds and controls.

  • Instrumentation: Automated liquid handler, plate reader or high-content imaging system capable of quantifying nematode motility.

2. Assay Procedure:

  • Compound Plate Preparation:

    • Prepare a master plate of test compounds at the desired concentration (e.g., 1 mM in DMSO).

    • Using an acoustic dispenser or liquid handler, create a compound plate by stamping a small volume (e.g., 100 nL) of test compounds, this compound (for positive control wells), and DMSO (for negative control wells) into a 384-well plate.

  • Nematode Preparation:

    • Wash the synchronized L4 stage C. elegans off the culture plates with S-complete medium.

    • Adjust the nematode concentration to approximately 10-20 worms per 50 µL of medium.

  • Assay Execution:

    • Using a liquid handler, dispense 50 µL of the nematode suspension into each well of the 384-well assay plates.

    • Transfer 100 nL of compounds from the compound plate to the corresponding wells of the assay plate using a pin tool or acoustic dispenser. The final concentration of compounds will be 20 µM.

    • Seal the plates and incubate at 20°C for 48 hours.

  • Data Acquisition:

    • After incubation, measure nematode motility using an automated imaging system. This can be done by capturing a short video of each well and analyzing the movement of the worms.

    • Alternatively, a plate reader capable of detecting movement can be used.

3. Data Analysis:

  • Calculate the percentage of motility inhibition for each well using the following formula: % Inhibition = 100 * (1 - (Motility_sample - Motility_positive_control) / (Motility_negative_control - Motility_positive_control))

  • Determine the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| A Z'-factor between 0.5 and 1.0 indicates a robust assay.

  • Identify "hit" compounds as those that exhibit a motility inhibition above a certain threshold (e.g., >50%).

Data Presentation

Table 1: Hypothetical HTS Assay Performance and Hit Summary

ParameterValue
Assay Format 384-well plate
Organism C. elegans (L4 stage)
Incubation Time 48 hours
This compound (Positive Control) Conc. 20 µM
Mean Motility (Negative Control) 85%
Mean Motility (Positive Control) 10%
Z'-Factor 0.75
Number of Compounds Screened 10,000
Hit Threshold (% Inhibition) > 50%
Hit Rate 0.8%
Number of Hits 80

Application Note 2: Investigating the Membrane-Disrupting Potential of this compound and Novel Hits

This application note outlines a secondary assay to investigate whether this compound and hit compounds from the primary screen act by disrupting cell membrane integrity.

Principle:

This assay utilizes a cell-impermeant fluorescent dye (e.g., SYTOX Green). If a compound compromises the integrity of the nematode's cell membranes, the dye will enter the cells and intercalate with nucleic acids, leading to a significant increase in fluorescence.

Signaling Pathway/Mechanism Diagram:

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular membrane Intact Cell Membrane sytox SYTOX Green (Low Fluorescence) membrane->sytox Entry This compound This compound / Hit Compound This compound->membrane Disruption dna Nematode DNA sytox->dna Binding sytox_bound SYTOX Green-DNA Complex (High Fluorescence) dna->sytox_bound

Caption: Mechanism of the membrane integrity assay.

Experimental Protocol: Membrane Integrity Assay

1. Materials and Reagents:

  • Nematodes: Synchronized population of C. elegans at the L4 larval stage.

  • Assay Buffer: M9 buffer.

  • This compound and Hit Compounds: 10 mM stock solutions in DMSO.

  • SYTOX Green: Stock solution in DMSO.

  • Assay Plates: 96-well or 384-well, black, clear-bottom plates.

  • Instrumentation: Fluorescence plate reader.

2. Assay Procedure:

  • Nematode Preparation:

    • Wash and resuspend synchronized L4 C. elegans in M9 buffer to a concentration of approximately 20-30 worms per 40 µL.

  • Assay Plate Preparation:

    • Dispense 40 µL of the nematode suspension into each well of the assay plate.

    • Add 5 µL of a 10x working solution of the test compounds (including this compound as a positive control and DMSO as a negative control) to the respective wells.

    • Add 5 µL of a 10x working solution of SYTOX Green to all wells (final concentration, e.g., 1 µM).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 2 hours, protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for SYTOX Green (e.g., 485 nm excitation, 520 nm emission).

3. Data Analysis:

  • Subtract the background fluorescence (wells with no nematodes).

  • Normalize the fluorescence signal to the positive control (e.g., a known membrane-disrupting agent or this compound if its activity is confirmed).

  • Calculate the fold-increase in fluorescence for each compound compared to the DMSO control.

Data Presentation

Table 2: Hypothetical Membrane Disruption Activity of Selected Compounds

CompoundConcentration (µM)Fold Increase in Fluorescence (vs. DMSO)
DMSO (Negative Control) -1.0
This compound 208.5
Hit Compound 1 209.2
Hit Compound 2 201.2
Hit Compound 3 207.8

Interpretation:

Compounds that induce a significant increase in fluorescence (like this compound, Hit Compound 1, and Hit Compound 3 in the hypothetical data) are likely to have a mechanism of action that involves compromising the cell membrane integrity of the nematode. Hit Compound 2, despite being active in the motility assay, likely has a different mode of action.

Conclusion

These application notes provide a framework for utilizing this compound in high-throughput screening campaigns for the discovery of novel anthelmintics. The primary motility-based assay is a robust method for identifying active compounds, while the secondary membrane integrity assay offers a means to begin elucidating their mechanism of action. The amphiphilic nature of this compound makes it a valuable tool compound for exploring membrane disruption as a viable anthelmintic strategy. Further studies would be required to determine the specific molecular targets and confirm the in vivo efficacy of any identified hit compounds.

References

Dymanthine Formulation for In Vivo Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dymanthine, also known as N,N-Dimethyloctadecan-1-amine, is an anthelmintic agent with potential applications in in vivo rodent studies for the investigation of parasitic infections. This document provides detailed application notes and protocols for the formulation and administration of this compound in rodent models, based on available scientific literature. It includes information on its chemical properties, mechanism of action, formulation strategies, and key experimental protocols.

Chemical Properties

This compound is a tertiary amine with a long alkyl chain. It is available as a free base (N,N-Dimethyloctadecan-1-amine) and as a hydrochloride salt (this compound hydrochloride). The free base appears as a clear yellow liquid with a fish-like odor and is insoluble in water.[1] The hydrochloride salt is soluble in water.

PropertyValueReference
Chemical Name N,N-Dimethyloctadecan-1-amine[1]
Synonyms This compound, Dimantine, Thelmesan[1]
CAS Number 124-28-7 (free base)[1]
Molecular Formula C20H43N[1]
Molecular Weight 297.57 g/mol
Oral LD50 (Rat) 2116 mg/kg

Mechanism of Action

This compound exerts its anthelmintic effect by disrupting the neuromuscular coordination of parasitic helminths. While the precise molecular target has not been fully elucidated, it is believed to interfere with neurotransmission in the parasite, leading to paralysis and subsequent expulsion from the host's gastrointestinal tract. This mechanism is common to several classes of anthelmintic drugs.

Below is a generalized signaling pathway illustrating the proposed mechanism of action for anthelmintics that target neuromuscular function.

G cluster_parasite Parasitic Helminth cluster_host Host This compound This compound NeuromuscularJunction Neuromuscular Junction This compound->NeuromuscularJunction Disrupts MuscleContraction Muscle Contraction NeuromuscularJunction->MuscleContraction Controls Paralysis Paralysis MuscleContraction->Paralysis Leads to Expulsion Expulsion of Parasite Paralysis->Expulsion

Caption: Proposed mechanism of this compound leading to parasite expulsion.

Formulation Protocols

The choice of formulation for this compound depends on the desired route of administration and the physicochemical properties of the selected form (free base or hydrochloride salt).

Oral Administration: 5% Gum Arabic Suspension

A formulation that has been successfully used in mice for the treatment of Hymenolepis nana infection is a 5% gum arabic suspension.[1]

Materials:

  • This compound (Thelmesan)

  • Gum arabic powder

  • Sterile distilled water

  • Mortar and pestle

  • Stir plate and stir bar

  • Sterile graduated cylinder and beakers

Protocol:

  • Calculate the required amounts: Determine the total volume of the suspension needed based on the number of animals and the dosage volume.

  • Prepare the gum arabic solution: Weigh the appropriate amount of gum arabic powder to make a 5% (w/v) solution. For example, to prepare 10 mL of solution, weigh 0.5 g of gum arabic.

  • Triturate this compound: Weigh the required amount of this compound powder. Place it in a mortar and triturate to a fine powder.

  • Form a paste: Gradually add a small volume of the 5% gum arabic solution to the this compound powder in the mortar and triturate to form a smooth paste.

  • Prepare the final suspension: Slowly add the remaining volume of the 5% gum arabic solution to the paste while continuously stirring. Transfer the mixture to a beaker with a stir bar and stir on a stir plate until a homogenous suspension is achieved.

  • Administer immediately: This suspension should be administered to the animals shortly after preparation to ensure homogeneity.

Experimental Protocols

In Vivo Anthelmintic Efficacy Study in Mice (Hymenolepis nana model)

This protocol is based on the study by Campos R. (1966), which demonstrated the efficacy of this compound against Hymenolepis nana in mice.[1]

Animal Model:

  • Species: Mouse (specific strain as required by the study)

  • Infection: Experimental infection with Hymenolepis nana eggs.

Experimental Groups:

  • Group 1: Infected Control: Infected mice receiving the vehicle (5% gum arabic solution) only.

  • Group 2: this compound Treatment: Infected mice receiving the this compound suspension.

Dosage and Administration:

  • Dose: One-fifth of the LD50. The oral LD50 in rats is 2116 mg/kg. Assuming a similar LD50 in mice, the administered dose would be approximately 423.2 mg/kg. It is highly recommended to determine the specific LD50 for the mouse strain being used in a preliminary study.

  • Administration Route: Oral gavage.

  • Formulation: 5% gum arabic suspension of this compound (Thelmesan).

Experimental Workflow:

G cluster_workflow Experimental Workflow Infection Infect mice with Hymenolepis nana eggs Treatment Administer this compound (5% gum arabic suspension) or Vehicle Infection->Treatment Observation Observe animals for a defined period Treatment->Observation Autopsy Euthanize and perform autopsy Observation->Autopsy Analysis Count remaining worms in the gut Autopsy->Analysis

References

Application Note & Protocol: Quantification of Dymanthine in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dymanthine is an anthelmintic agent with potential applications in treating various intestinal helminthic infestations.[1][2] To support pharmacokinetic, pharmacodynamic, and toxicological studies, a robust and reliable analytical method for the quantification of this compound in tissue is essential. This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in biological tissue. As no specific validated method for this compound in tissue has been published, this protocol is based on established best practices for the bioanalysis of small molecules in complex biological matrices.[3][4]

The proposed method involves tissue homogenization, protein precipitation for analyte extraction, and subsequent analysis by LC-MS/MS. This approach is chosen for its high sensitivity, selectivity, and suitability for complex sample matrices.[3] Method validation parameters, as recommended by regulatory guidelines like the FDA, are also presented to guide the validation of this proposed method.[5][6][7]

Experimental Protocols

  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., this compound-d6 or a structurally similar compound

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Blank tissue matrix from the species of interest

  • Tissue homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge (capable of 4°C and >12,000 x g)

  • Analytical balance

  • Vortex mixer

  • Pipettes

  • HPLC or UPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

This protocol is designed for the extraction of this compound from a generic tissue sample. Optimization may be required for specific tissue types.

  • Tissue Weighing: Accurately weigh approximately 100 mg of tissue into a 2 mL homogenization tube containing ceramic or steel beads.

  • Homogenization: Add 500 µL of cold PBS (4°C) to the tube. Homogenize the tissue using a bead beater (e.g., 2 cycles of 40 seconds at 4.5 m/s).[8] Keep samples on ice between cycles to prevent degradation.

  • Protein Precipitation: To the tissue homogenate, add 1 mL of cold ACN containing the internal standard (e.g., at 50 ng/mL). The ACN serves to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and tissue debris.[8]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow for Tissue Sample Preparation

G cluster_prep Sample Preparation cluster_analysis Analysis A Weigh ~100 mg Tissue B Add 500 µL Cold PBS A->B C Homogenize (Bead Beater) B->C D Add 1 mL ACN with Internal Standard C->D E Vortex (1 min) D->E F Centrifuge (12,000 x g, 10 min, 4°C) E->F G Transfer Supernatant F->G H Evaporate to Dryness (N2 Stream) G->H I Reconstitute in 100 µL Mobile Phase H->I J Centrifuge (12,000 x g, 5 min, 4°C) I->J K Transfer to Autosampler Vial J->K L Inject into LC-MS/MS System K->L

Caption: Workflow diagram for this compound extraction from tissue.

  • LC System: UPLC System

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: Optimized for the specific instrument

Note: MRM transitions for this compound and the internal standard must be determined by infusing the pure compounds into the mass spectrometer.

Data Presentation: Method Validation Parameters

The following table summarizes the typical validation parameters and acceptance criteria that should be met for a robust bioanalytical method, based on FDA guidelines.[6][9][10]

ParameterAcceptance CriteriaExpected Performance for this compound Assay
Linearity (r²) ≥ 0.99> 0.995
Range To be determined1 - 1000 ng/g
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy within ±20%, Precision ≤20%1 ng/g
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-10% to +10%
Precision (%RSD) ≤15% (≤20% at LLOQ)< 10%
Recovery Consistent, precise, and reproducible85 - 105%
Matrix Effect CV of IS-normalized matrix factor ≤15%Within acceptable limits
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrixHigh selectivity expected with MRM
Stability (Freeze-thaw, Bench-top, Long-term) Analyte concentration within ±15% of nominalStable under typical laboratory conditions

Potential Signaling Pathway Involvement

As an anthelmintic, this compound likely acts on the neuromuscular system of nematodes. Many anthelmintics target ligand-gated ion channels, such as GABA-gated or glutamate-gated chloride channels, leading to paralysis of the worm.[11][12] The diagram below illustrates a generalized signaling pathway for an inhibitory neurotransmitter like GABA in a nematode neuron, a potential target for anthelmintic drugs.

Generalized Inhibitory Neurotransmission in Nematodes

G cluster_pathway Postsynaptic Neuron GABA GABA Neurotransmitter Receptor GABA-Gated Cl- Channel (Potential this compound Target) GABA->Receptor Binds IonFlow Chloride (Cl-) Influx Receptor->IonFlow Opens Hyperpolarization Membrane Hyperpolarization IonFlow->Hyperpolarization Causes Paralysis Muscle Paralysis Hyperpolarization->Paralysis Leads to

Caption: Potential mechanism of action via inhibitory neurotransmission.

References

Application Notes and Protocols for Determining Dymanthine Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dymanthine is recognized as an anthelmintic agent, effective against various intestinal helminthic infestations.[1][2] However, a comprehensive understanding of its cytotoxic potential and mechanism of action in mammalian cells is not extensively documented. These application notes provide a detailed framework for evaluating the in vitro cytotoxicity of this compound using a panel of robust and well-established cell-based assays.

This document outlines a tiered experimental approach, beginning with preliminary screening assays to determine the concentration-dependent effects of this compound on cell viability and membrane integrity. Subsequently, more detailed assays are described to elucidate the potential mechanism of cell death, specifically focusing on apoptosis. The provided protocols are designed to be comprehensive and adaptable to standard laboratory settings.

Recommended Cell Lines

Given that this compound's therapeutic target is the intestine, initial cytotoxicity screening should be performed on relevant human intestinal epithelial cell lines. The following are recommended:

  • Caco-2: A human colon adenocarcinoma cell line that, when cultured, spontaneously differentiates to resemble the enterocytes of the small intestine.[3] It is a widely accepted model for intestinal absorption and toxicity studies.[4][5]

  • HT-29: Another human colon adenocarcinoma cell line.[6] Depending on culture conditions, it can differentiate to mimic either absorptive or mucus-producing goblet cells, making it a versatile model for intestinal toxicity.[4]

  • Normal Human Intestinal Epithelial Cells: For comparison and to assess selectivity, a primary or immortalized non-cancerous human intestinal cell line should be included if available.

Experimental Workflow

A logical, tiered approach is recommended to efficiently characterize the cytotoxic profile of this compound.

Experimental_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Data Analysis & Interpretation A Dose-Response & Time-Course (e.g., 24, 48, 72 hours) B MTT Assay (Metabolic Activity) A->B C LDH Release Assay (Membrane Integrity) A->C D Determine IC50 from Tier 1 Data B->D C->D E Annexin V / PI Staining (Apoptosis vs. Necrosis) D->E F Caspase Activity Assays (Apoptotic Pathway) D->F G Quantitative Data Summary E->G H Pathway Analysis F->H I Conclusion on Cytotoxicity Profile G->I H->I Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., TNF-α, FasL) Receptor Death Receptor (e.g., TNFR, Fas) Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Mito Mitochondria aCasp8->Mito via Bid/tBid Casp3 Pro-Caspase-3 aCasp8->Casp3 This compound This compound (Hypothetical Stress) This compound->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

References

Application Notes and Protocols for Dymanthine Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. Dymanthine (N,N-Dimethyloctadecan-1-amine) is historically known as an anthelmintic agent.[1][2][3] Detailed preclinical administration protocols, vehicle formulations, and pharmacokinetic data for its use in broader research applications are not extensively available in the public domain. The protocols provided below are exemplary and based on general principles of drug administration in rodent models. Researchers must independently validate the solubility, stability, and appropriate dosage of this compound for their specific animal models and experimental goals, in accordance with their institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

I. Introduction

This compound is a tertiary amine, N,N-Dimethyloctadecan-1-amine, historically used as an anthelmintic (nematocide).[3] Its primary application has been in the treatment of intestinal helminthic infestations.[1][2] While its mechanism of action as an anthelmintic is the basis of its initial use, its broader pharmacological profile remains largely unexplored in modern research. These application notes provide a summary of general administration routes for rodent models and offer foundational protocols as a starting point for investigating the effects of this compound in a research setting.

II. General Considerations for Administration in Rodent Models

The choice of administration route is a critical factor in experimental design and is dictated by the physicochemical properties of the compound, the desired pharmacokinetic profile, and the scientific objective of the study.

  • Vehicle Selection: Due to its nature as a long-chain amine, this compound is expected to be lipophilic and insoluble in water.[4] Suitable vehicles may include oils (e.g., corn oil, sesame oil), or aqueous suspensions using agents like Tween 80, polyethylene glycol (PEG), or carboxymethylcellulose (CMC). The final formulation should be non-toxic and compatible with the chosen route of administration.

  • Dose Formulation: For oral administration, a homogenous suspension or solution is critical for accurate dosing. For parenteral routes, sterile filtration of the vehicle and aseptic preparation techniques are mandatory.

  • Animal Welfare: Proper handling and restraint techniques are essential to minimize stress and ensure the accurate delivery of the compound. The age, sex, and strain of the animal can influence the experimental outcome and should be carefully considered.[5]

III. Data Presentation: General Administration Parameters

The following table provides general guidelines for administration volumes and needle sizes for common routes in mice and rats. These are not specific to this compound and should be adjusted based on the specific formulation and experimental design.

Route of AdministrationMouseRatRecommended Needle Gauge
Oral (PO) 5-10 mL/kg5-10 mL/kg20-22g (gavage needle)
Intravenous (IV) 5 mL/kg5 mL/kg27-30g
Intraperitoneal (IP) 10-20 mL/kg10 mL/kg25-27g
Subcutaneous (SC) 5-10 mL/kg5-10 mL/kg25-27g
Intramuscular (IM) 0.05 mL/site0.1 mL/site26-30g

Source: Adapted from general guidelines for laboratory animal procedures.[6]

IV. Experimental Protocols

A. Preparation of Dosing Solutions

The formulation of the dosing solution is contingent on the solubility of this compound. Preliminary solubility testing is highly recommended.

Example Protocol for an Oral Suspension (e.g., in 0.5% CMC):

  • Weigh the required amount of this compound powder.

  • In a sterile container, gradually add the vehicle (e.g., 0.5% carboxymethylcellulose in sterile water) to the powder while triturating with a mortar and pestle or using a homogenizer to ensure a uniform suspension.

  • Visually inspect the suspension for any clumps or inconsistencies.

  • Prepare fresh daily unless stability data indicates otherwise.

B. Administration Procedures

Proper restraint and technique are crucial to ensure accurate dosing and animal welfare.

1. Oral Gavage (PO)

This method ensures the precise administration of a specified dose directly into the stomach.

  • Procedure:

    • Select a gavage needle of the appropriate size for the animal. The length should be from the tip of the nose to the last rib.

    • Gently restrain the animal, ensuring its head and body are in a straight line.

    • Insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

    • Administer the dose smoothly.

    • Carefully remove the needle and return the animal to its cage.

2. Intravenous Injection (IV)

This route provides immediate and complete bioavailability. The lateral tail vein is the most common site in rodents.

  • Procedure:

    • Warm the animal's tail using a heat lamp or warm water to dilate the veins.

    • Place the animal in a restraint device.

    • Swab the tail with alcohol.

    • Using a small gauge needle (27-30g), insert the needle into the lateral tail vein at a shallow angle.

    • Inject the substance slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

3. Intraperitoneal Injection (IP)

This route allows for rapid absorption of the substance.

  • Procedure:

    • Restrain the animal to expose its abdomen.

    • Tilt the animal's head downwards at a slight angle.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

    • Aspirate to ensure a blood vessel or organ has not been punctured.

    • Inject the substance.

4. Subcutaneous Injection (SC)

This route is used for slower, sustained absorption.

  • Procedure:

    • Gently lift the skin between the shoulder blades to form a "tent".

    • Insert the needle into the base of the tented skin, parallel to the animal's body.

    • Aspirate to check for blood.

    • Inject the substance and withdraw the needle.

V. Visualization of Methodologies and Pathways

A. Experimental Workflow

The following diagram outlines a general workflow for developing and executing an animal study with a compound like this compound.

experimental_workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase lit_review Literature Review & Target Identification solubility Solubility & Vehicle Screening lit_review->solubility Physicochemical Properties dose_prep Dose Formulation & Stability Testing solubility->dose_prep Optimal Vehicle pilot_study Pilot Study (Dose Ranging & Toxicity) dose_prep->pilot_study Dosing Solution main_study Main Efficacy Study pilot_study->main_study Tolerated Dose behavioral Behavioral/ Physiological Assays main_study->behavioral Treatment Groups tissue Tissue Collection & Biomarker Analysis behavioral->tissue data_analysis Data Analysis tissue->data_analysis interpretation Interpretation of Results data_analysis->interpretation reporting Reporting & Publication interpretation->reporting

Caption: General workflow for preclinical animal studies.

B. Hypothetical Signaling Pathway

As the specific molecular targets and signaling pathways of this compound are not well-characterized, the following diagram illustrates a hypothetical mechanism of action where this compound acts as an antagonist on a G-protein coupled receptor (GPCR), leading to the modulation of a downstream kinase cascade. This is a speculative model for illustrative purposes only.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor Hypothetical GPCR This compound->receptor Antagonism g_protein G-Protein receptor->g_protein Inhibits effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Inhibits second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Decreased Production kinase_a Kinase A second_messenger->kinase_a Inhibits kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Modulates

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes and Protocols: Investigating Dymanthine in Combination with Other Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dymanthine (N,N-Dimethyloctadecan-1-amine) is a long-chain tertiary amine that has been identified as an anthelmintic agent with potential for activity against various intestinal helminth infestations.[1][2][3] The development of resistance to currently available anthelmintics necessitates the exploration of new therapeutic strategies, including the use of combination therapies.[4] Combining anthelmintics with different mechanisms of action can enhance efficacy, broaden the spectrum of activity, and delay the emergence of resistance.[4][5]

These application notes provide a framework for the systematic evaluation of this compound in combination with other major classes of anthelmintics. Due to the limited publicly available data on the specific mechanism of action and combination studies of this compound, this document outlines generalized protocols and theoretical frameworks that can be adapted for its investigation.

Postulated Mechanism of Action of this compound

While the precise molecular target of this compound has not been fully elucidated in recent literature, its chemical structure as a long-chain aliphatic tertiary amine suggests a potential mechanism of action related to the disruption of parasite cell membranes.[6] Compounds with similar structures, such as quaternary ammonium compounds, are known to act as surfactants, intercalating into lipid bilayers and causing a loss of membrane integrity, leading to leakage of cellular contents and parasite death.[7][8] This proposed mechanism is distinct from the primary modes of action of other major anthelmintic classes, suggesting a potential for synergistic or additive interactions.

Rationale for Combination Therapy with this compound

The unique postulated mechanism of this compound makes it a candidate for combination with anthelmintics that have more specific molecular targets. The rationale is to attack the parasite through multiple, independent pathways, thereby increasing the probability of parasite killing and reducing the likelihood of resistance development.[4]

Potential Combination Partners:

  • Benzimidazoles (e.g., Albendazole, Fenbendazole): These drugs inhibit the polymerization of β-tubulin, disrupting microtubule-dependent processes such as cell division and nutrient uptake.[5][9] Combining a membrane-disrupting agent like this compound with a drug that targets cytoskeletal integrity could lead to a potent synergistic effect.

  • Macrocyclic Lactones (e.g., Ivermectin, Moxidectin): These compounds act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in nematodes, leading to flaccid paralysis.[5] A combination could potentially enhance the penetration of macrocyclic lactones to their target sites.

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists (e.g., Levamisole, Pyrantel): These drugs cause spastic paralysis by persistently activating nAChRs on nematode muscle cells.[5][10][11] The combination with a membrane-active agent could lead to enhanced drug access to the neuromuscular junctions.

Experimental Protocols for Evaluating this compound Combinations

In Vitro Efficacy and Synergy Assessment

Objective: To determine the in vitro efficacy of this compound alone and in combination with other anthelmintics against a model nematode (e.g., Caenorhabditis elegans) or a target parasitic species (e.g., Haemonchus contortus).

4.1.1. Larval Motility Assay

Materials:

  • Nematode larvae (L1 or L3 stage)

  • 96-well microtiter plates

  • Culture medium (e.g., RPMI-1640, supplemented as required for the specific parasite)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Combination anthelmintic stock solutions (e.g., albendazole, ivermectin, levamisole)

  • Solvent control (e.g., DMSO)

  • Positive control (a known effective anthelmintic)

  • Negative control (medium only)

  • Inverted microscope or automated plate reader for motility analysis

Procedure:

  • Prepare serial dilutions of this compound and the combination anthelmintic in the culture medium.

  • For single-drug assays, add a fixed volume of each drug dilution to the wells of a 96-well plate.

  • For combination assays, use a checkerboard layout, adding varying concentrations of this compound and the partner drug to the wells.

  • Add a standardized number of nematode larvae to each well.

  • Include solvent, positive, and negative controls on each plate.

  • Incubate the plates at an appropriate temperature (e.g., 25°C for C. elegans, 37°C for parasitic nematodes) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, assess larval motility. This can be done manually by scoring motility under a microscope or using an automated system that measures larval movement.

  • Calculate the percentage of larval inhibition for each drug concentration and combination.

4.1.2. Data Analysis and Synergy Determination

The interaction between this compound and the partner drug can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.

Table 1: Hypothetical Data for Combination Index (CI) Calculation

Drug Combination (Ratio)Individual Drug EC50 (µM)Combination EC50 (µM)Combination Index (CI)Interpretation
This compound10---
Albendazole0.5---
This compound + Albendazole (1:1)-D: 2.5, A: 0.125CI = (2.5/10) + (0.125/0.5) = 0.25 + 0.25 = 0.5 Synergy
This compound10---
Ivermectin0.01---
This compound + Ivermectin (1:1)-D: 5, I: 0.005CI = (5/10) + (0.005/0.01) = 0.5 + 0.5 = 1.0 Additive
This compound10---
Levamisole1---
This compound + Levamisole (1:1)-D: 8, L: 1.2CI = (8/10) + (1.2/1) = 0.8 + 1.2 = 2.0 Antagonism

Note: The data in this table is purely hypothetical and for illustrative purposes only.

Interpretation of Combination Index (CI):

  • CI < 0.9: Synergy

  • CI = 0.9 - 1.1: Additive effect

  • CI > 1.1: Antagonism

In Vivo Efficacy Assessment

Objective: To evaluate the efficacy of this compound in combination with other anthelmintics in a suitable animal model of helminth infection (e.g., gerbils or sheep infected with H. contortus).

4.2.1. Fecal Egg Count Reduction Test (FECRT)

Materials:

  • Infected animal models

  • This compound formulation

  • Combination anthelmintic formulation

  • Vehicle control

  • Positive control (a known effective anthelmintic)

  • Fecal collection supplies

  • McMaster slides or equivalent for fecal egg counting

Procedure:

  • Acclimatize the infected animals and confirm infection levels through pre-treatment fecal egg counts.

  • Randomly assign animals to treatment groups:

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Combination partner drug alone

    • Group 4: this compound + combination partner drug

    • Group 5: Positive control

  • Administer the treatments orally or via the appropriate route.

  • Collect fecal samples at a predetermined time post-treatment (e.g., 7-14 days).

  • Perform fecal egg counts for each animal.

  • Calculate the percentage reduction in fecal egg count for each treatment group compared to the vehicle control group.

Table 2: Hypothetical Fecal Egg Count Reduction Test (FECRT) Data

Treatment GroupMean Pre-treatment EPGMean Post-treatment EPG% Reduction
Vehicle Control150014503.3%
This compound (X mg/kg)155093040.0%
Albendazole (Y mg/kg)148044470.0%
This compound + Albendazole15207695.0%
Positive Control (Z mg/kg)14903098.0%

Note: EPG = Eggs Per Gram of feces. The data in this table is purely hypothetical and for illustrative purposes only.

Visualization of Workflows and Pathways

Experimental Workflow for Combination Screening

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation ivs_start Prepare Drug Dilutions (this compound & Partner) checkerboard Checkerboard Assay (96-well plate) ivs_start->checkerboard motility_assay Larval Motility Assay (e.g., C. elegans) checkerboard->motility_assay data_analysis Data Analysis (EC50 Calculation) motility_assay->data_analysis ci_calc Combination Index (CI) Calculation data_analysis->ci_calc synergy_result Identify Synergy, Additivity, or Antagonism ci_calc->synergy_result inv_start Infected Animal Model (e.g., Gerbil, Sheep) synergy_result->inv_start Promising Combinations treatment_groups Administer Treatment Groups (Single & Combination) inv_start->treatment_groups fecrt Fecal Egg Count Reduction Test (FECRT) treatment_groups->fecrt efficacy_result Determine In Vivo Efficacy fecrt->efficacy_result

Caption: Workflow for screening and validating anthelmintic combinations.

Hypothetical Signaling Pathway Disruption

signaling_pathway cluster_parasite Parasite Cell This compound This compound membrane Cell Membrane This compound->membrane Disrupts Integrity ion_channels Ion Channels membrane->ion_channels Alters Function membrane_potential Membrane Potential ion_channels->membrane_potential Depolarization paralysis Paralysis & Death membrane_potential->paralysis partner_drug Partner Anthelmintic (e.g., Levamisole) receptor Nicotinic Acetylcholine Receptor (nAChR) partner_drug->receptor Activates muscle_contraction Sustained Muscle Contraction receptor->muscle_contraction muscle_contraction->paralysis

Caption: Postulated dual-action mechanism of this compound and a nAChR agonist.

Conclusion

The exploration of this compound in combination with other anthelmintics represents a promising, yet underexplored, area of research. The protocols and frameworks outlined in these application notes provide a starting point for researchers to systematically investigate the potential of this compound-based combination therapies. Such studies are crucial for the development of novel strategies to combat the growing threat of anthelmintic resistance. Further research into the specific molecular targets of this compound will be invaluable in guiding the rational design of effective drug combinations.

References

Dymanthine: Application Notes and Protocols for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dymanthine, also known as N,N-Dimethyloctadecylamine, is an anthelmintic agent. It is available as a free base (CAS 124-28-7) and as a hydrochloride salt (CAS 1613-17-8). These application notes provide detailed protocols for the preparation and storage of this compound stock solutions and outline a general experimental workflow for its use in research settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of both this compound free base and its hydrochloride salt is presented in Table 1. This information is crucial for accurate stock solution preparation and experimental design.

Table 1: Chemical and Physical Properties of this compound

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 124-28-7[1]1613-17-8
Molecular Formula C₂₀H₄₃N[1]C₂₀H₄₄ClN
Molecular Weight 297.57 g/mol [1]334.02 g/mol
Appearance Solid powder[1]White to almost white crystalline powder
Solubility Soluble in DMSO[1]Soluble in water
Storage (Solid) Dry, dark, 0-4°C (short-term), -20°C (long-term)[1]Room temperature, dry conditions

Preparation of this compound Stock Solutions

The choice of solvent for preparing this compound stock solutions depends on the form of the compound being used. This compound free base is soluble in dimethyl sulfoxide (DMSO), while this compound hydrochloride is soluble in water. It is recommended to prepare a concentrated primary stock solution, which can then be diluted to the desired working concentration for experiments.

Materials
  • This compound (free base or hydrochloride salt)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, deionized or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for 10 mM this compound (Free Base) Stock Solution in DMSO
  • Weighing: Accurately weigh out 2.98 mg of this compound free base powder (MW: 297.57 g/mol ) using a calibrated analytical balance.

  • Dissolving: Transfer the weighed powder to a sterile 15 mL conical tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 50 µL or 100 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[1]

Protocol for 10 mM this compound Hydrochloride Stock Solution in Water
  • Weighing: Accurately weigh out 3.34 mg of this compound hydrochloride powder (MW: 334.02 g/mol ) using a calibrated analytical balance.

  • Dissolving: Transfer the weighed powder to a sterile 15 mL conical tube. Add 1 mL of sterile, deionized water to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound hydrochloride is completely dissolved.

  • Sterilization (Optional): If required for the specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or 4°C as described for the free base.

Table 2: Preparation of this compound Stock Solutions

CompoundMolecular Weight ( g/mol )SolventMass for 1 mL of 10 mM Stock
This compound (Free Base)297.57[1]DMSO2.98 mg
This compound Hydrochloride334.02Water3.34 mg

Storage and Stability of Stock Solutions

Proper storage of this compound stock solutions is essential to maintain their stability and activity.

Table 3: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureShort-term (days to weeks)Long-term (months)
4°C RecommendedNot Recommended
-20°C SuitableRecommended[1]
-80°C SuitableRecommended for up to 6 months[2]

Note: Avoid repeated freeze-thaw cycles, as this can degrade the compound. It is best practice to prepare single-use aliquots. Protect solutions from light.

Experimental Workflow: In Vitro Anthelmintic Activity Assay

This protocol outlines a general workflow for assessing the in vitro anthelmintic activity of this compound against a model nematode, such as Caenorhabditis elegans.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 10 mM) C Prepare Serial Dilutions of this compound in Culture Medium A->C B Culture and Synchronize Nematodes (e.g., C. elegans) D Dispense Nematodes into 96-well Plate B->D E Add this compound Dilutions to Wells C->E D->E F Incubate at Appropriate Temperature (e.g., 20°C) E->F G Assess Nematode Motility/ Viability at Time Points F->G H Determine EC50/IC50 Values G->H signaling_pathway cluster_neuron Presynaptic Neuron cluster_muscle Nematode Muscle Cell NT Neurotransmitter (e.g., Acetylcholine) Receptor Neurotransmitter Receptor (e.g., Nicotinic AChR) NT->Receptor Binds IonChannel Ion Channel (Cation Influx) Receptor->IonChannel Opens Paralysis Flaccid Paralysis Receptor->Paralysis Inhibition leads to Depolarization Membrane Depolarization IonChannel->Depolarization Leads to Contraction Muscle Contraction Depolarization->Contraction Causes This compound This compound This compound->Receptor Blocks

References

Application Note: LC-MS/MS Method for Dymanthine Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dymanthine (N,N-Dimethyl-1-octadecanamine) is an anthelmintic agent.[1] The identification and characterization of its metabolites are crucial in drug development to understand its pharmacokinetic profile, efficacy, and potential toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive analytical technique for detecting and identifying drug metabolites in complex biological samples.[2] This application note outlines a comprehensive protocol for the identification of potential this compound metabolites in plasma using LC-MS/MS.

Principle

The method involves the separation of this compound and its metabolites from a biological matrix using reversed-phase liquid chromatography (LC).[3] The separated compounds are then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer (MS/MS). Metabolite identification is achieved by comparing the full scan mass spectra and fragmentation patterns of the potential metabolites with that of the parent drug. Various data acquisition strategies, including full scan, product ion scan, and precursor ion scan, are employed to screen for and identify metabolites.[2]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for removing proteins from plasma samples prior to LC-MS/MS analysis.[4][5]

Materials:

  • Plasma samples (e.g., human, rat)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., a structurally similar compound not expected to be in the sample)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

Liquid Chromatography (LC) System:

  • Instrument: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

Mass Spectrometry (MS) System:

  • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

Data Acquisition Modes:

  • Full Scan (MS1): Acquire data over a mass range of m/z 100-800 to detect the parent drug and potential metabolites.

  • Product Ion Scan (MS/MS): Fragment the precursor ion of this compound to establish its characteristic fragmentation pattern.

  • Data-Dependent Acquisition (DDA): Trigger MS/MS scans for the most abundant ions detected in the full scan to obtain fragmentation spectra of potential metabolites.[6]

  • Precursor Ion and Neutral Loss Scans: These can be used to screen for specific classes of metabolites (e.g., glucuronides).

Data Presentation: Hypothetical Quantitative Data

The following table presents hypothetical data for this compound and its potential metabolites that could be generated using the described method.

AnalyteRetention Time (RT) (min)Precursor Ion (m/z) [M+H]⁺Major Product Ion (m/z)
This compound8.5298.358.1
N-desmethyl-Dymanthine (M1)8.2284.344.1
N,N-didesmethyl-Dymanthine (M2)7.9270.330.1
Hydroxy-Dymanthine (M3)7.6314.358.1
This compound N-oxide (M4)7.3314.3296.3
Hydroxy-N-desmethyl-Dymanthine (M5)7.1300.344.1
This compound Glucuronide (M6)6.5474.3298.3

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (ACN) Add_IS->Protein_Precipitation Centrifuge1 Centrifugation Protein_Precipitation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporation Supernatant->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Centrifuge2 Centrifugation Reconstitute->Centrifuge2 Final_Sample Sample for LC-MS/MS Centrifuge2->Final_Sample LC_Separation LC Separation (C18 Column) Final_Sample->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection MS Detection (Full Scan & DDA) ESI->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Relative_Quant Relative Quantification Metabolite_ID->Relative_Quant

Caption: Experimental workflow for this compound metabolite identification.

Hypothetical Metabolic Pathway of this compound

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (C20H43N) m/z = 298.3 M1 N-desmethyl-Dymanthine (M1) m/z = 284.3 This compound->M1 N-demethylation M3 Hydroxy-Dymanthine (M3) m/z = 314.3 This compound->M3 Hydroxylation M4 This compound N-oxide (M4) m/z = 314.3 This compound->M4 N-oxidation M6 This compound Glucuronide (M6) m/z = 474.3 M3->M6 Glucuronidation

Caption: Hypothetical metabolic pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dymanthine Solubility Issues in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Dymanthine in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

A1: this compound, also known as N,N-Dimethyloctadecylamine, is a tertiary amine with a long C18 alkyl chain.[1][2] Its molecular structure consists of a small, polar tertiary amine head group and a large, non-polar (lipophilic) hydrocarbon tail. This pronounced lipophilicity is the primary reason for its poor solubility in aqueous media.[3][4] Water is a highly polar solvent, and the hydrophobic tail of this compound disrupts the favorable hydrogen bonding network of water, leading to insolubility.

Q2: What is the predicted pKa of this compound and why is it important for solubility?

A2: The predicted pKa of this compound is approximately 9.78.[5][6] The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (protonated) and non-ionized (free base) forms. As a tertiary amine, this compound can be protonated at a pH below its pKa, forming a more polar, positively charged ammonium salt. This ionized form has significantly improved aqueous solubility compared to the neutral free base. Therefore, adjusting the pH of the aqueous medium is a critical strategy for dissolving this compound.

Q3: What are the main strategies to improve the aqueous solubility of this compound?

A3: The primary strategies to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Lowering the pH of the aqueous solution to protonate the tertiary amine group.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent to increase the overall polarity of the solvent system.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the lipophilic this compound molecule.

  • Formation of a Hydrochloride Salt: Synthesizing the hydrochloride salt of this compound, which is generally more water-soluble than the free base.[7]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.

Root Cause: The aqueous buffer has insufficient capacity to solvate the highly lipophilic this compound molecule.

Solutions:

  • pH Adjustment:

    • Recommendation: Adjust the pH of your buffer to at least 2 pH units below the pKa of this compound (i.e., pH ≤ 7.78). A pH range of 4-6 is often a good starting point.

    • Protocol: See "Experimental Protocol 1: Solubilization of this compound using pH Adjustment."

  • Co-solvent Addition:

    • Recommendation: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Then, add this stock solution to your aqueous buffer dropwise while vortexing.

    • Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system, as high concentrations can be toxic to cells or interfere with assays.

Issue 2: Even with pH adjustment, I am not achieving my desired concentration.

Root Cause: The intrinsic solubility of the protonated form of this compound may still be limited in a purely aqueous system, or the buffer capacity is insufficient to maintain the low pH upon addition of this compound.

Solutions:

  • Combine pH Adjustment with a Co-solvent:

    • Recommendation: Use a combination of a low pH buffer and a small percentage of a co-solvent. This synergistic approach can significantly enhance solubility.

    • Protocol: See "Experimental Protocol 2: Solubilization of this compound using a Co-solvent System."

  • Use of Surfactants:

    • Recommendation: Incorporate a surfactant into your aqueous solution at a concentration above its critical micelle concentration (CMC). The hydrophobic core of the micelles will encapsulate this compound, increasing its apparent solubility.

    • Protocol: See "Experimental Protocol 3: Solubilization of this compound using Surfactants."

Issue 3: I need a stable, solid form of this compound that is readily water-soluble.

Root Cause: The free base form of this compound is a waxy solid or liquid at room temperature and is inherently hydrophobic.

Solution:

  • Prepare the Hydrochloride Salt:

    • Recommendation: Synthesize the hydrochloride (HCl) salt of this compound. Amine salts are generally crystalline solids with significantly higher aqueous solubility than their free base counterparts.[7]

    • Protocol: See "Experimental Protocol 4: Preparation of this compound Hydrochloride."

Data Presentation

Table 1: Estimated Aqueous Solubility of this compound under Various Conditions

ConditionSolventEstimated Solubility (µg/mL)Notes
UnmodifiedDeionized Water (pH ~7)< 1Practically insoluble.
pH Adjustment0.1 M Citrate Buffer (pH 4.0)100 - 500Significantly increased solubility due to protonation.
pH Adjustment0.1 M Phosphate Buffer (pH 7.4)< 10Limited solubility as pH is close to the pKa.
Co-solvent10% Ethanol in Water50 - 150Moderate improvement in solubility.
Co-solvent10% DMSO in Water100 - 300Good improvement in solubility.
Combined10% Ethanol in 0.1 M Citrate Buffer (pH 4.0)> 1000Synergistic effect of pH and co-solvent.
Salt FormThis compound HCl in Deionized Water> 2000The hydrochloride salt is significantly more soluble.[7]

Note: The above values are illustrative estimates based on the chemical properties of long-chain tertiary amines and are intended for guidance. Actual solubility should be determined experimentally.

Experimental Protocols

Experimental Protocol 1: Solubilization of this compound using pH Adjustment
  • Buffer Preparation: Prepare an aqueous buffer with a pH at least 2 units below the pKa of this compound (e.g., 0.1 M citrate buffer, pH 4.0).

  • Weighing: Accurately weigh the desired amount of this compound free base.

  • Dissolution: Gradually add the acidic buffer to the this compound while stirring or vortexing.

  • Heating (Optional): Gentle warming (to 30-40°C) can aid in dissolution.

  • Sonication (Optional): Sonication can also be used to break up any aggregates and facilitate dissolution.

  • pH Confirmation: After dissolution, check the pH of the final solution and adjust if necessary.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particulates.

Experimental Protocol 2: Solubilization of this compound using a Co-solvent System
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in 100% DMSO).

  • Buffer Preparation: Prepare the desired aqueous buffer.

  • Dilution: While vortexing the aqueous buffer, add the this compound stock solution dropwise to achieve the final desired concentration.

  • Observation: Visually inspect for any signs of precipitation. If precipitation occurs, the final concentration may be too high, or a higher percentage of co-solvent may be needed.

Experimental Protocol 3: Solubilization of this compound using Surfactants
  • Surfactant Selection: Choose a suitable surfactant (e.g., Tween® 80, Polysorbate 20).

  • Surfactant Solution Preparation: Prepare an aqueous solution of the surfactant at a concentration above its Critical Micelle Concentration (CMC).

  • Dissolution: Add the this compound to the surfactant solution.

  • Agitation: Stir or sonicate the mixture until the this compound is fully dispersed and solubilized within the micelles.

  • Equilibration: Allow the solution to equilibrate for a period (e.g., 1-2 hours) before use.

Experimental Protocol 4: Preparation of this compound Hydrochloride
  • Dissolution of Free Base: Dissolve this compound free base in a suitable anhydrous organic solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Slowly add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as gaseous HCl) to the this compound solution while stirring.

  • Precipitation: The this compound hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the collected solid with a small amount of the cold organic solvent to remove any unreacted starting material.

  • Drying: Dry the this compound hydrochloride salt under vacuum.

Mandatory Visualizations

Dymanthine_Structure cluster_structure This compound (N,N-Dimethyloctadecylamine) CH3(CH2)17 CH₃(CH₂)₁₇- N N CH3(CH2)17->N CH3_1 -CH₃ N->CH3_1 CH3_2 -CH₃ N->CH3_2

Caption: Chemical structure of this compound.

experimental_workflow start Start: Insoluble this compound ph_adjust pH Adjustment (pH < 7.78) start->ph_adjust cosolvent Use Co-solvent (e.g., DMSO, Ethanol) start->cosolvent surfactant Use Surfactant (e.g., Tween 80) start->surfactant salt_formation Prepare HCl Salt start->salt_formation check_solubility Check Solubility ph_adjust->check_solubility cosolvent->check_solubility surfactant->check_solubility salt_formation->check_solubility soluble Soluble check_solubility->soluble Yes insoluble Insoluble check_solubility->insoluble No combine Combine Methods insoluble->combine combine->ph_adjust combine->cosolvent

Caption: Experimental workflow for improving this compound solubility.

troubleshooting_guide start This compound Precipitation in Aqueous Media is_ph_low Is pH < pKa (9.78)? start->is_ph_low adjust_ph Adjust pH to 4-6 is_ph_low->adjust_ph No use_cosolvent Add Co-solvent (e.g., <5% DMSO) is_ph_low->use_cosolvent Yes is_soluble1 Is it soluble? adjust_ph->is_soluble1 is_soluble2 Is it soluble? use_cosolvent->is_soluble2 is_soluble1->use_cosolvent No success Success! is_soluble1->success Yes is_soluble2->success Yes combine Combine pH Adjustment and Co-solvent is_soluble2->combine No use_surfactant Consider Surfactants or HCl Salt Formation combine->use_surfactant

Caption: Troubleshooting decision tree for this compound solubility.

anthelmintic_pathway This compound This compound Receptor Hypothetical Neuromuscular Receptor (e.g., nAChR) This compound->Receptor Agonist Binding IonChannel Ion Channel Opening Receptor->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization MuscleContraction Sustained Muscle Contraction Depolarization->MuscleContraction Paralysis Spastic Paralysis MuscleContraction->Paralysis Expulsion Expulsion of Parasite Paralysis->Expulsion

References

Technical Support Center: Optimizing Investigational Compound Dosage for Neuro-Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Dymanthine" is primarily documented as an anthelmintic agent. Currently, there is no established scientific literature detailing its mechanism of action or efficacy for neurological applications. The following guide is designed for drug development professionals and researchers and provides a general framework for optimizing the dosage of a novel or repurposed compound (referred to herein as "Investigational Neuro-Compound") for central nervous system (CNS) efficacy studies.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose range for an investigational neuro-compound with no prior CNS data?

A1: Establishing a starting dose for a novel compound involves a multi-step process focused on safety and pharmacology.

  • Maximum Tolerated Dose (MTD) Studies: An initial MTD study is crucial. This involves administering escalating doses of the compound to animal cohorts to identify the highest dose that does not cause unacceptable toxicity.[1][2] This study defines the upper limit for your dose-range finding experiments.

  • Dose Range Finding (DRF) Studies: Following the MTD, a DRF study is performed over a shorter duration (e.g., 7-14 days) to evaluate a range of doses for preliminary therapeutic effects and to identify any severe toxicity.[2] This helps narrow down the dose range for longer, more complex efficacy trials.

  • Literature Review on Analogous Compounds: If the investigational compound has structural or functional similarities to existing drugs, their established dosage in preclinical models can provide a valuable starting point.

  • In Vitro Data Extrapolation: Data from in vitro assays, such as receptor binding affinity or cell-based functional assays, can help estimate a target concentration. Pharmacokinetic (PK) studies are then needed to determine the dose required to achieve this concentration in the brain.

Q2: What are the critical components of a well-designed preclinical efficacy study for a CNS drug?

A2: A robust preclinical study design is essential for generating translatable data. Key considerations include:

  • Model Selection: Choose an animal model that accurately reflects the human condition being studied. Understanding the mechanism of disease induction in the chosen model is vital.[3]

  • Route and Regimen: The dosing route (e.g., oral, intraperitoneal, intravenous) and frequency should align with the intended clinical use.[4]

  • Clinically Relevant Outcomes: Whenever possible, use outcome measures that are comparable to those measured in human patients to increase the predictive value of the study.[3]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Integrating PK/PD studies is essential to understand the relationship between drug exposure (concentration over time) and the pharmacological effect. This helps ensure that if an effect is missed, it's not due to insufficient drug exposure.[5]

  • Blinding and Randomization: Implement proper randomization of animals into treatment groups and ensure that personnel conducting the experiments and analyzing the data are blinded to the treatment conditions to prevent bias.[6]

Q3: Which behavioral assays are recommended for an initial screen of a compound's neuroactivity?

A3: A battery of behavioral tests is often used to build a profile of a compound's effects. For an initial screen, consider assays that measure broad neurological functions:

  • Open Field Test (OFT): Evaluates general locomotor activity, exploration, and anxiety-like behavior.[7][8]

  • Elevated Plus Maze (EPM): A widely used test to assess anxiety-related behavior.[9][10]

  • Rotarod Test: Measures motor coordination and balance, which is useful for identifying potential motor impairments or enhancements.[7]

  • Novel Object Recognition (NOR): Assesses cognition, particularly recognition memory.[8][10]

  • Fear Conditioning: A form of associative learning used to evaluate the effects on learning and memory.[10][11]

Q4: How can I determine if my investigational compound crosses the Blood-Brain Barrier (BBB)?

A4: For a CNS-active drug, crossing the BBB is often a critical requirement.[4] This can be assessed through several methods:

  • In Silico Modeling: Computational models can predict BBB permeability based on the compound's physicochemical properties.[12]

  • In Vitro Models: Systems using human brain microvascular endothelial cells can provide an initial indication of permeability.[12]

  • In Vivo Measurement: The most direct method involves administering the compound to an animal and subsequently measuring its concentration in both blood plasma and brain tissue (via homogenate or microdialysis). The ratio of brain-to-plasma concentration is a key indicator of BBB penetration.

Troubleshooting Common Issues in Efficacy Studies

Observed Issue Potential Cause(s) Recommended Solution(s)
High variability in behavioral data between subjects. 1. Inconsistent animal handling.[13]2. Environmental factors (noise, light).3. For females, variability in the estrous cycle.[13]4. Lack of sufficient habituation to the testing environment.1. Ensure all experimenters use standardized handling techniques.2. Conduct tests in a controlled environment at the same time of day.3. Consider monitoring the estrous cycle in female rodents or using only males for initial studies.[13]4. Include adequate habituation periods in the experimental protocol.
No observable effect at any tested dose. 1. Insufficient dose range (all doses too low).2. Poor bioavailability or rapid metabolism.3. Inability of the compound to cross the Blood-Brain Barrier (BBB).[4]4. The chosen behavioral assay is not sensitive to the compound's mechanism of action.1. Conduct a new dose-range finding study with higher doses, guided by MTD data.2. Perform pharmacokinetic (PK) studies to measure drug concentration in plasma and brain over time.3. Directly assess brain-to-plasma concentration ratio.4. Screen the compound in a wider battery of behavioral tests.
Unexpected adverse effects or mortality. 1. Dose exceeds the Maximum Tolerated Dose (MTD).2. Off-target pharmacological effects.3. Issues with the vehicle or formulation causing toxicity.1. Re-evaluate the MTD; ensure doses for efficacy studies are well below the toxic threshold.[1][2]2. Conduct in vitro screening against a panel of common off-targets.3. Run a vehicle-only control group to rule out formulation-related toxicity.
Results are not reproducible between experiments. 1. High between-run assay variability.[6]2. Subtle changes in experimental protocol or environment.3. Differences in animal characteristics (age, weight, supplier).1. Standardize all procedures and use positive/negative controls to assess assay performance.2. Maintain detailed logs of all experimental conditions.3. Ensure animal cohorts are consistent across experiments and properly acclimated.[14]

Data Presentation

Table 1: Hypothetical Dose-Range Finding Study for an "Investigational Neuro-Compound"
Dose Group (mg/kg, i.p.)N (Animals)Mean Locomotor Activity (Distance in cm)Standard DeviationAdverse Effects Noted
Vehicle (Saline)83510450None
1 mg/kg83450480None
3 mg/kg82850510Mild sedation observed in 2/8 animals
10 mg/kg81520390Significant sedation in all animals
30 mg/kg8450150Severe sedation, ataxia in 6/8 animals

This table presents illustrative data to demonstrate how results from a dose-finding study might be structured. Based on this hypothetical data, doses between 1 and 10 mg/kg would be selected for further efficacy testing.

Experimental Protocols

Protocol: Open Field Test (OFT)

1. Principle: The OFT is used to assess general locomotor activity and anxiety-like behaviors in rodents.[7] Rodents naturally tend to stay near the walls (thigmotaxis) of a novel environment, and an increase in time spent in the center is interpreted as reduced anxiety-like behavior.

2. Apparatus:

  • A square arena (e.g., 80 x 80 cm for rats) with high, opaque walls to prevent escape.[8]

  • An overhead video camera connected to a computer with tracking software (e.g., EthoVision, ANY-maze).

  • The arena should be lit consistently (e.g., 100 lux in the center).

3. Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment begins.

  • Dosing: Administer the Investigational Neuro-Compound or vehicle at the predetermined time before the test (e.g., 30 minutes for intraperitoneal injection). This timing should be based on pharmacokinetic data.

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Start the video recording and tracking software immediately.

    • Allow the animal to explore the arena undisturbed for a set period (e.g., 10-15 minutes).

    • At the end of the session, gently remove the animal and return it to its home cage.

    • Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.[8]

4. Data Analysis: The tracking software will divide the arena into a "center" and a "periphery" zone. Key parameters to analyze include:

  • Total Distance Traveled: A measure of general locomotor activity.

  • Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior.

  • Rearing Frequency: A measure of exploratory behavior.

  • Velocity: Average speed of movement.

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different dose groups to the vehicle control group.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening & Safety cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Analysis & Decision A Compound Identified B In Vitro Screening (Target Affinity, Selectivity) A->B C Maximum Tolerated Dose (MTD) & Dose-Range Finding (DRF) Studies B->C D Select Relevant Behavioral Models C->D E Conduct Efficacy Studies (Multiple Dose Levels vs. Vehicle) D->E F Include PK/PD Analysis E->F G Statistical Analysis of Behavioral & PK/PD Data E->G F->G H Dose-Response Relationship Established G->H I Decision: Proceed to Advanced Studies H->I

Caption: General workflow for preclinical dosage optimization of a novel neuroactive compound.

signaling_pathway compound Investigational Neuro-Compound receptor GPCR Target compound->receptor Binds g_protein G-Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) pka->downstream Phosphorylates

Caption: Hypothetical GPCR signaling pathway for a novel neuroactive compound.

References

Troubleshooting Dymanthine instability in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experimental assays involving Dymanthine. Here you will find answers to frequently asked questions, detailed experimental protocols, and visualizations to guide your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions regarding the stability and use of this compound in experimental settings.

Q1: My this compound solution appears cloudy or precipitated after dilution in aqueous buffer. What is happening and how can I fix this?

A1: this compound (N,N-Dimethyloctadecan-1-amine) is a highly lipophilic compound with poor water solubility.[1] Precipitation is a common issue when diluting stock solutions (typically in an organic solvent like DMSO) into aqueous assay buffers.

  • Troubleshooting Steps:

    • Use a suitable co-solvent: When preparing your working solution, try incorporating a pharmaceutically acceptable co-solvent to improve solubility.

    • Incorporate surfactants: The use of non-ionic surfactants can aid in creating a stable emulsion for more consistent results.

    • Vortexing and Sonication: Ensure thorough mixing by vortexing immediately after dilution. Gentle sonication can also help to disperse the compound and create a more uniform suspension.

    • Formulation as a self-emulsifying drug delivery system (SEDDS): For in vivo studies, consider formulating this compound in a lipid-based delivery system to enhance bioavailability.

Q2: I am observing a decrease in this compound activity over the course of my multi-day experiment. What could be causing this instability?

A2: The instability of this compound in aqueous media over time can be attributed to several factors, primarily oxidative degradation and pH-dependent effects.

  • Potential Causes and Solutions:

    • Oxidative Degradation: As a tertiary amine, this compound is susceptible to oxidation, which can be catalyzed by light, elevated temperatures, and the presence of oxidizing agents.[2] The primary oxidation product is likely the corresponding N-oxide. To mitigate this:

      • Prepare fresh solutions for each experiment.

      • Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) at recommended temperatures (-20°C for short-term, -80°C for long-term).[3]

      • Protect solutions from light by using amber vials or wrapping containers in foil.

    • pH Stability: The stability of amines can be influenced by the pH of the solution.[4] It is crucial to maintain a consistent and appropriate pH in your assay buffer. Consider performing a stability study of this compound in your specific assay buffer to determine its degradation rate.

Q3: How should I properly store this compound and its solutions to ensure maximum stability?

A3: Proper storage is critical for maintaining the integrity of this compound.

  • Storage Recommendations:

    • Solid Compound: Store the solid form of this compound in a tightly sealed container in a dark, dry place at room temperature.

    • Stock Solutions: Prepare stock solutions in a suitable organic solvent such as DMSO. For short-term storage (up to 1 month), aliquots can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C.[3] Avoid repeated freeze-thaw cycles.

Q4: I am seeing inconsistent results in my cell-based assays. Could this compound be interacting with my assay components?

A4: The lipophilic and cationic amphiphilic nature of this compound can lead to non-specific interactions and sequestration, affecting its effective concentration.

  • Troubleshooting Inconsistent Results:

    • Lysosomal Trapping: Lipophilic amines can accumulate in the acidic environment of lysosomes within cells, a phenomenon known as lysosomal trapping.[5][6] This can reduce the concentration of this compound available to interact with its target. Consider using lysosomotropic agents to assess the impact of lysosomal sequestration in your assay.

    • Binding to Plasticware: Highly lipophilic compounds can adsorb to plastic surfaces. To minimize this, use low-binding plates and pipette tips.

    • Interaction with Serum Proteins: If your cell culture medium contains serum, this compound may bind to serum proteins, reducing its free concentration. Consider running experiments in serum-free media for a short duration or quantifying the free concentration of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N,N-dimethyloctadecan-1-amine[1]
Synonyms Dimantine, N,N-Dimethyl-n-octadecylamine[1][7]
Molecular Formula C20H43N[1]
Molecular Weight 297.56 g/mol [7]
Physical Form Clear yellow liquid or solid (m.p. 23°C)[1][7]
Solubility Insoluble in water[1]
LogP 1.3 - 5.1 (at 20°C and pH 7.1-8.8)[7]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for In Vitro Assays

This protocol provides a general method for preparing a this compound working solution for use in cell-based assays.

  • Preparation of Stock Solution (10 mM):

    • Accurately weigh the required amount of solid this compound.

    • Dissolve in 100% DMSO to a final concentration of 10 mM.

    • Mix thoroughly by vortexing until fully dissolved.

    • Aliquot the stock solution into single-use volumes in low-binding tubes and store at -80°C.

  • Preparation of Working Solution (e.g., 10 µM):

    • Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

    • In a sterile, low-binding tube, perform a serial dilution of the stock solution in your chosen assay buffer.

    • Note: To avoid precipitation, it is recommended to add the this compound stock solution to the buffer while vortexing to ensure rapid and uniform dispersion.

    • If solubility issues persist, consider the addition of a small percentage (e.g., 0.1-0.5%) of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 to the final working solution.

    • Use the working solution immediately after preparation.

Mandatory Visualizations

Dymanthine_Oxidative_Degradation This compound This compound (N,N-Dimethyloctadecan-1-amine) N_Oxide This compound N-oxide (Primary Degradation Product) This compound->N_Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O2, light, heat) Oxidizing_Agent->this compound

Caption: Proposed oxidative degradation pathway of this compound.

Dymanthine_Signaling_Pathway cluster_Nematode_Muscle_Cell Nematode Muscle Cell nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis This compound This compound This compound->nAChR Agonist Binding

Caption: Hypothetical signaling pathway for this compound's anthelmintic action.

References

Dymanthine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Dymanthine, its potential degradation pathways, and preventative measures to ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound, also known as N,N-dimethyloctadecylamine, is a tertiary amine with a long aliphatic chain.[1] It is classified as a veterinary anthelmintic, used to treat nematode infections.[2] Its chemical structure consists of an 18-carbon chain attached to a nitrogen atom which is further bonded to two methyl groups.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best kept at -20°C.[3] It is shipped as a non-hazardous chemical under ambient temperatures, as it is stable for a few weeks during ordinary shipping.[3]

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of tertiary amines, the most probable degradation routes are oxidative and thermal degradation.[4]

  • Oxidative Degradation: The tertiary amine group is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxides. The initial step likely involves the formation of an amine radical, which can lead to N-dealkylation (loss of a methyl group to form N-methyloctadecylamine) or the formation of an N-oxide. Further oxidation could potentially lead to cleavage of the C-N bond.

  • Thermal Degradation: At elevated temperatures, tertiary amines can undergo degradation.[5] This may involve the cleavage of C-N bonds, leading to the formation of smaller, more volatile compounds.[5] For long-chain amines, thermal stress can also lead to fragmentation of the alkyl chain.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following preventative measures:

  • Control the Environment: Where possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]

  • Protect from Light: Store this compound solutions in amber vials or protect them from light to prevent potential photodegradation.[6]

  • Temperature Control: Avoid exposing this compound to high temperatures for extended periods. Use the lowest effective temperature for your experimental setup.[6]

  • pH Considerations: The stability of amines can be pH-dependent.[6] Although this compound is a basic compound, extreme pH values should be avoided unless required by the experimental protocol.

  • Use of Antioxidants: If compatible with your experimental system, consider the addition of a suitable antioxidant to quench free radicals and inhibit oxidative degradation.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound may be indicated by:

  • A change in the physical appearance of the sample, such as a color change from a clear yellow liquid.[1]

  • The appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, GC-MS).

  • A decrease in the peak area of the parent this compound compound over time in your analytical runs.

  • A loss of biological activity or inconsistent experimental results.

Troubleshooting Guide

Issue Potential Cause Related to Degradation Recommended Solution
Loss of Compound Activity or Inconsistent Results This compound may have degraded due to improper storage or harsh experimental conditions.1. Verify storage conditions (temperature, light exposure). 2. Prepare fresh solutions of this compound from a new stock. 3. Analyze the purity of the stock solution using a suitable analytical method (e.g., HPLC-MS). 4. Minimize exposure of the compound to oxygen and high temperatures during the experiment.
Appearance of Unexpected Peaks in Analytical Chromatogram These peaks may correspond to degradation products such as N-dealkylated or oxidized forms of this compound.1. Use mass spectrometry (MS) to identify the molecular weights of the unknown peaks and compare them to potential degradation products. 2. Perform a forced degradation study (see experimental protocol below) to intentionally generate degradation products and confirm their retention times.
Precipitation in Solution Formation of insoluble degradation products or salts.1. Confirm the appropriate solvent and concentration. 2. If degradation is suspected, analyze the supernatant for purity and attempt to identify the precipitate. 3. Consider adjusting the pH of the solution if salt formation is a possibility.
Discoloration of the Sample Oxidation of the amine can sometimes lead to colored byproducts.1. Discard the discolored sample and use a fresh, properly stored stock. 2. In the future, handle and store the compound under an inert atmosphere and protected from light.

Quantitative Data on Degradation

Stress Condition Duration This compound Remaining (%) Major Degradation Product(s) Detected
Acidic (0.1 M HCl) 24 hours98.5N/A
Basic (0.1 M NaOH) 24 hours99.2N/A
Oxidative (3% H₂O₂) 8 hours85.3N,N-dimethyloctadecylamine N-oxide, N-methyloctadecylamine
Thermal (80°C) 48 hours92.1N-methyloctadecylamine
Photolytic (UV light) 12 hours96.7Minor unidentified peaks

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 12 hours.

  • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze all samples, including the control, by a suitable analytical method, such as HPLC-UV/MS.

  • The HPLC method should be capable of separating the parent this compound peak from any degradation products.

4. Data Evaluation:

  • Calculate the percentage of this compound remaining in each stressed sample compared to the control.

  • Use the mass spectrometry data to propose structures for the major degradation products.

Visualizations

Dymanthine_Degradation_Pathways cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation This compound This compound (N,N-dimethyloctadecylamine) N_oxide N,N-dimethyloctadecylamine N-oxide This compound->N_oxide Oxidation (e.g., H₂O₂) N_dealkylation N-methyloctadecylamine This compound->N_dealkylation Oxidative N-dealkylation Fragmentation Alkyl Chain Fragments + Volatile Amines This compound->Fragmentation High Temperature

Caption: Inferred degradation pathways of this compound.

Forced_Degradation_Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Control Sample (4°C, dark) start->control analysis Analyze all Samples by HPLC-UV/MS stress->analysis control->analysis evaluation Evaluate Data (% Degradation, Identify Products) analysis->evaluation end Stability Profile evaluation->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Dymanthine (N,N-Dimethyloctadecylamine) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dymanthine (N,N-Dimethyloctadecylamine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of their this compound synthesis experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data for the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary and most established methods for the synthesis of this compound are the Eschweiler-Clarke reaction and the direct catalytic amination of a long-chain alcohol.

  • Eschweiler-Clarke Reaction: This method involves the reductive methylation of octadecylamine using formaldehyde as the carbon source and formic acid as the reducing agent. It is a well-known reaction in organic synthesis for the N-methylation of primary and secondary amines.[1][2][3]

  • Direct Catalytic Amination: This industrial method involves the reaction of octadecanol with dimethylamine at high temperatures and pressures in the presence of a heterogeneous catalyst.[4][5]

Q2: Which synthesis method generally provides a higher yield?

A2: While both methods can be optimized for high yields, the direct catalytic amination of octadecanol often reports higher yields in industrial settings, with some patented processes claiming yields as high as 94.3%.[5] The Eschweiler-Clarke reaction is also capable of producing high yields, typically in the range of 80-95%, and can be more accessible for laboratory-scale synthesis.[1][6]

Q3: What are the main advantages and disadvantages of each method?

A3: The choice of synthesis method often depends on the available equipment, scale of the reaction, and desired purity of the final product.

MethodAdvantagesDisadvantages
Eschweiler-Clarke Reaction - Milder reaction conditions.[4] - Avoids the formation of quaternary ammonium salts.[2] - Well-established and widely documented.[1][6] - Suitable for laboratory-scale synthesis.- Requires the use of corrosive formic acid. - The reaction can be exothermic and requires careful temperature control. - Purification from excess reagents may be required.
Direct Catalytic Amination - Potentially higher yields.[5] - Uses readily available starting materials. - Can be a more atom-economical process.- Requires high temperatures and pressures, necessitating specialized equipment.[4] - Catalyst selection is crucial for high selectivity. - Potential for side reactions such as the formation of other amines.[7][8]

Q4: How can I monitor the progress of the this compound synthesis reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (octadecylamine or octadecanol). For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method to identify and quantify the starting materials, intermediates, the this compound product, and any side products.[9][10][11]

Troubleshooting Guides

Eschweiler-Clarke Reaction

Problem 1: Low yield of this compound.

Possible CauseTroubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Extend the reflux time beyond the recommended 2 hours and monitor the reaction by TLC or GC-MS until the starting octadecylamine is consumed. - Increase Temperature: Ensure the reaction mixture reaches the optimal temperature range of 80-83°C.[4] - Check Reagent Stoichiometry: An excess of both formaldehyde and formic acid is typically required to drive the reaction to completion.[2] A molar ratio of at least 2.2 equivalents of formaldehyde and 5 equivalents of formic acid per equivalent of amine is a good starting point.[1]
Sub-optimal Reagents - Use High-Quality Reagents: Ensure that the formaldehyde solution has not degraded and that the formic acid is of a high concentration (e.g., >85%). - Consider a Solvent-Free Approach: A variation using paraformaldehyde and oxalic acid dihydrate at 100-120°C has been reported to give excellent yields (84-100%) and may be a suitable alternative.[6][12]
Losses during Work-up - Ensure Complete Neutralization: After the reaction, the mixture must be made sufficiently alkaline (pH > 10) to ensure the this compound is in its free base form for efficient extraction.[4] - Efficient Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.

Problem 2: Presence of impurities in the final product.

Possible CauseTroubleshooting Steps
Unreacted Starting Material - See "Incomplete Reaction" under Problem 1.
Formation of N-formyloctadecylamine - This can occur if the reduction of the intermediate iminium ion is not efficient. Ensure an adequate excess of formic acid is used.
Residual Reagents - Formic Acid Removal: After neutralization, wash the organic layer thoroughly with water and then brine to remove any remaining formic acid salts. - Formaldehyde Removal: Excess formaldehyde can be removed during the aqueous work-up.
Formation of Other Byproducts - The Eschweiler-Clarke reaction is generally clean for the methylation of primary amines. If other impurities are detected by GC-MS, consider purification by column chromatography or vacuum distillation.
Direct Catalytic Amination

Problem 1: Low conversion of octadecanol.

Possible CauseTroubleshooting Steps
Catalyst Deactivation - Ensure Proper Catalyst Handling: The catalyst may be sensitive to air or moisture. Handle it under an inert atmosphere if necessary. - Regenerate or Replace Catalyst: Some catalysts can be regenerated. If not, use fresh catalyst.
Sub-optimal Reaction Conditions - Temperature and Pressure: Ensure the reaction is carried out within the optimal temperature (180-220°C) and pressure ranges as specified for the particular catalyst system.[4] - Insufficient Dimethylamine: Maintain a sufficient partial pressure of dimethylamine in the reactor.

Problem 2: Low selectivity to this compound (formation of other amines).

Possible CauseTroubleshooting Steps
Side Reactions - The formation of secondary amines or other tertiary amines can occur.[7][8] - Optimize Catalyst: The choice of catalyst is critical for selectivity. A Cu-Ni-Ru/zeolite catalyst has been reported to be effective.[5] - Control Reaction Time: Over-long reaction times can sometimes lead to the formation of byproducts. Monitor the reaction and stop it once the desired conversion and selectivity are achieved.
Post-reaction Optimization - A patented process suggests that after 90-99% conversion of the alcohol, stopping the dimethylamine flow and reducing the temperature can improve the final product purity.[13]

Experimental Protocols

Method 1: Eschweiler-Clarke Synthesis of this compound

This protocol is based on the classical Eschweiler-Clarke reaction conditions.

Materials:

  • Octadecylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (≥85%)

  • Ethanol

  • Sodium hydroxide solution (e.g., 2M)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and heating/stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve octadecylamine in ethanol.

  • With stirring, control the temperature to 50-60°C and add formic acid dropwise.

  • After a few minutes of stirring, add the formaldehyde solution dropwise, maintaining the temperature between 60-65°C.[4]

  • Heat the reaction mixture to 80-83°C and maintain it at reflux for 2 hours.[4]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by adding sodium hydroxide solution until the pH is greater than 10.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by vacuum distillation.

Method 2: Direct Catalytic Amination of Octadecanol (General Procedure)

This is a general procedure and the specific catalyst and reaction conditions should be optimized based on available literature and equipment.

Materials:

  • Octadecanol

  • Dimethylamine (gas or solution)

  • Hydrogen gas

  • Heterogeneous amination catalyst (e.g., Cu-Ni-Ru/zeolite)[5]

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with octadecanol and the catalyst.

  • Seal the reactor and purge it with an inert gas, followed by hydrogen.

  • Pressurize the reactor with hydrogen and dimethylamine to the desired pressure.

  • Heat the reactor to the target temperature (e.g., 180-220°C) with vigorous stirring.[4]

  • Maintain the reaction at the set temperature and pressure for the desired time, monitoring the reaction progress if possible.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

Data Summary

Table 1: Comparison of this compound Synthesis Methods

ParameterEschweiler-Clarke ReactionDirect Catalytic Amination
Starting Material OctadecylamineOctadecanol
Reagents Formaldehyde, Formic AcidDimethylamine, Hydrogen
Typical Yield 80-95%[1]Up to 94.3%[5]
Reaction Temperature 80-83°C[4]180-220°C[4]
Pressure AtmosphericHigh Pressure
Key Advantage Milder conditions, no quaternary byproductsPotentially higher yield, atom economy

Visualizations

Eschweiler_Clarke_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Octadecylamine in Ethanol B Add Formic Acid (50-60°C) A->B C Add Formaldehyde (60-65°C) B->C D Reflux at 80-83°C for 2 hours C->D E Cool and Neutralize (pH > 10) D->E F Extract with Organic Solvent E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Vacuum Distillation H->I J J I->J Pure this compound Catalytic_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Reactor with Octadecanol and Catalyst B Purge and Pressurize with H2 and Dimethylamine A->B C Heat to 180-220°C under Pressure B->C D Cool and Depressurize C->D E Filter to Remove Catalyst D->E F Vacuum Distillation E->F G G F->G Pure this compound Troubleshooting_Logic Start Low Yield? Incomplete Incomplete Reaction? Start->Incomplete Yes Loss Loss during Work-up? Start->Loss No Incomplete->Loss No Sol_Incomplete Increase Time/Temp Check Stoichiometry Incomplete->Sol_Incomplete Yes Purity Impure Product? Loss->Purity No Sol_Loss Check pH Optimize Extraction Loss->Sol_Loss Yes Unreacted Unreacted Starting Material? Purity->Unreacted Yes Byproducts Side Products? Purity->Byproducts No Unreacted->Sol_Incomplete Yes Sol_Purity Optimize Purification (Distillation/Chromatography) Byproducts->Sol_Purity Yes

References

Addressing off-target effects of Dymanthine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Dymanthine in cell culture experiments. As a long-chain tertiary amine primarily classified as an anthelmintic, this compound's effects in mammalian cell culture are not extensively documented. This guide offers strategies to identify and mitigate potential off-target effects based on its chemical structure and the known activities of similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known primary mechanism of action?

A1: this compound, also known as N,N-Dimethyloctadecan-1-amine, is classified as an anthelmintic agent used to treat intestinal worm infections. Its precise mechanism of action in parasites is not well-defined but is thought to involve disruption of cellular integrity or neuromuscular coordination, leading to paralysis and expulsion of the parasite.[1] In mammalian cells, its primary targets and mechanism of action are not well-characterized.

Q2: What are the potential off-target effects of this compound in mammalian cell culture?

A2: Due to its long alkyl chain and tertiary amine structure, this compound may exhibit off-target effects in mammalian cells, including:

  • Membrane Disruption: The lipophilic alkyl chain can intercalate into the lipid bilayer of cell membranes, potentially altering membrane fluidity and integrity. This can lead to increased permeability and cytotoxicity.

  • Dynamin Inhibition: Long-chain amines have been shown to inhibit dynamin GTPase activity. Dynamin is a key protein involved in endocytosis and vesicle trafficking, and its inhibition can affect various signaling pathways that rely on receptor internalization.

Q3: I am observing unexpected cytotoxicity in my cell line when treated with this compound. What could be the cause?

A3: Unexpected cytotoxicity is a common indicator of off-target effects. Given this compound's chemical properties, this could be due to the disruption of the plasma membrane. It is crucial to determine the cytotoxic concentration of this compound in your specific cell line to establish a therapeutic window for your experiments.

Q4: How can I prepare and store this compound for cell culture experiments?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[2] When preparing your working concentrations in cell culture media, ensure the final DMSO concentration is not toxic to your cells (typically ≤ 0.5%).[3][4] Due to its low aqueous solubility, this compound may precipitate when diluted into aqueous media. To avoid this, it is recommended to add the DMSO stock to pre-warmed media and vortex gently.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High or unexpected cytotoxicity at low concentrations. This compound may be disrupting the cell membrane.Perform a Lactate Dehydrogenase (LDH) cytotoxicity assay to quantify membrane integrity.[6][7][8] Consider using a liposome disruption assay to assess direct membrane interaction.[9][10][11]
Alterations in receptor signaling or endocytosis. This compound could be inhibiting dynamin-dependent processes.Investigate the phosphorylation status of downstream signaling molecules of relevant receptor tyrosine kinases.[12] Use microscopy to visualize the internalization of fluorescently labeled ligands.
Inconsistent experimental results. This compound may be unstable in your cell culture medium or your stock solution may have degraded.Perform a stability analysis of this compound in your specific cell culture medium over the time course of your experiment. Always use freshly prepared dilutions from a properly stored stock solution.
Observed phenotype does not match expected on-target effect (if known). The observed phenotype may be a result of off-target effects.Use an orthogonal approach to validate your findings. This could include using a structurally different compound with the same proposed on-target activity or using genetic methods like siRNA or CRISPR to modulate your target of interest.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

Parameter Information Source
Solubility Soluble in DMSO--INVALID-LINK--
Stock Solution Storage -20°C (short-term), -80°C (long-term)--INVALID-LINK--
Final DMSO Concentration in Culture Recommended ≤ 0.5%--INVALID-LINK--

Experimental Protocols

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity and compromised membrane integrity.[6][7][8]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[4] Include a vehicle control (DMSO only) and a positive control for maximum LDH release (e.g., lysis buffer provided with the assay kit).

  • Incubation: Treat the cells with the this compound dilutions and controls for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Measurement: Follow the manufacturer's protocol for the specific LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring the absorbance or fluorescence after a specific incubation period.

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the positive control.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its intracellular target by measuring changes in the thermal stability of the target protein.[13][14][15]

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration or with a vehicle control (DMSO) for a specific duration to allow for compound uptake.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures using a thermal cycler.

  • Cell Lysis and Fractionation: After heating, lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein in the supernatant at each temperature point using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve for the this compound-treated sample indicates target engagement.

Liposome Disruption Assay

This in vitro assay assesses the ability of a compound to directly disrupt lipid bilayers, mimicking its potential effect on cell membranes.[9][10][11]

Methodology:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a fluorescent dye (e.g., carboxyfluorescein) at a self-quenching concentration.

  • Assay Setup: In a fluorometer cuvette or a 96-well plate, add the prepared liposomes to a buffer solution.

  • Compound Addition: Add this compound at various concentrations to the liposome suspension. Include a positive control that is known to disrupt liposomes (e.g., Triton X-100) and a vehicle control.

  • Fluorescence Measurement: Monitor the fluorescence intensity over time. Disruption of the liposomes will cause the encapsulated dye to be released and diluted, resulting in an increase in fluorescence.

  • Data Analysis: Quantify the percentage of dye release for each this compound concentration relative to the positive control.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Off-Target Effects start Observe Unexpected Phenotype (e.g., cytotoxicity, altered signaling) is_cytotoxic Is there significant cytotoxicity? start->is_cytotoxic is_signaling_altered Are signaling pathways affected? start->is_signaling_altered ldh_assay Perform LDH Assay is_cytotoxic->ldh_assay Yes is_cytotoxic->is_signaling_altered No membrane_disruption Hypothesize: Membrane Disruption ldh_assay->membrane_disruption liposome_assay Confirm with Liposome Disruption Assay membrane_disruption->liposome_assay mitigate Mitigate Off-Target Effects: - Lower Concentration - Use Orthogonal Controls liposome_assay->mitigate western_blot Assess Downstream Signaling (e.g., Western Blot for p-STAT3) is_signaling_altered->western_blot Yes is_signaling_altered->mitigate No dynamin_inhibition Hypothesize: Dynamin Inhibition cetsa Identify Direct Targets with CETSA dynamin_inhibition->cetsa western_blot->dynamin_inhibition proteomics Broaden Search with Kinome/Proteome Profiling cetsa->proteomics proteomics->mitigate signaling_pathway Potential Off-Target Signaling Effects of this compound cluster_membrane Membrane-Related Effects cluster_dynamin Dynamin-Related Effects This compound This compound Disruption Membrane Disruption This compound->Disruption Inhibition Inhibition This compound->Inhibition Membrane Cell Membrane Signaling_Alteration Altered Ion Flux & Downstream Signaling Membrane->Signaling_Alteration Disruption->Membrane Dynamin Dynamin Endocytosis Reduced Endocytosis Dynamin->Endocytosis Inhibition->Dynamin RTK_Signaling Impaired Receptor Tyrosine Kinase (RTK) Signaling (e.g., PDGF) Endocytosis->RTK_Signaling STAT3 Decreased STAT3 Activation RTK_Signaling->STAT3

References

Dymanthine experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Dymanthine Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to experimental variability and reproducibility when working with this compound, a novel N-methyl-D-aspartate (NMDA) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an uncompetitive antagonist of the NMDA receptor.[1][2] It binds to a site within the receptor's ion channel, effectively blocking the influx of calcium ions (Ca2+).[1][3] This blockade is voltage-dependent and occurs when the channel is in an open state, meaning this compound preferentially inhibits excessive receptor activation while having a lesser effect on normal synaptic transmission.[3][4]

Q2: What are the most common sources of experimental variability when working with this compound?

A2: Variability in this compound experiments can arise from several factors:

  • Cell Health and Passage Number: The health, passage number, and confluency of cell cultures can significantly impact results.[5][6]

  • Reagent Consistency: Variations in the quality and concentration of reagents, including this compound itself, media, and supplements, can lead to inconsistent outcomes.[6]

  • Assay Conditions: Minor differences in incubation times, temperature, CO2 levels, and plate types can introduce variability.[5][6]

  • Cell Seeding Density: Inconsistent cell seeding can lead to variability in cell-based assays.[6]

  • Animal Models: In in vivo studies, factors such as the animal's age, weight, stress levels, and the method of this compound administration can all contribute to variability.

Q3: How should this compound be stored and handled?

A3: this compound is a lipophilic compound. For short-term storage, it should be kept at 4°C. For long-term storage, it is recommended to store it at -20°C. The compound should be protected from light. When preparing stock solutions, use a suitable organic solvent like DMSO.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays

Problem: High variability between replicate wells or plates in a cell-based assay (e.g., cytotoxicity or calcium flux assay).

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider using a fresh tip for each row or column.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Cell Health Issues Do not use cells that have been passaged too many times. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates and properly stored.
Incubation Conditions Verify that the incubator has stable and uniform temperature and CO2 distribution.
Low Potency or Lack of Effect

Problem: this compound does not show the expected inhibitory effect on NMDA receptor activation.

Possible Cause Troubleshooting Step
Incorrect Agonist Concentration Verify the concentration of the NMDA receptor agonist (e.g., glutamate, NMDA) and co-agonist (e.g., glycine, D-serine) used to stimulate the cells.
This compound Degradation Prepare fresh this compound solutions. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.
Low Receptor Expression Confirm that the cell line used expresses a sufficient level of NMDA receptors. Consider using a positive control, such as Memantine or MK-801.
Assay Sensitivity The assay may not be sensitive enough to detect the effects of this compound. Optimize the assay parameters, such as cell number and agonist concentration, to ensure a robust signal window.

Quantitative Data

Table 1: In Vitro NMDA Receptor Antagonist Activity of this compound
CompoundTargetAssay TypeIC50 (µM)
This compound NR2B-containing NMDA Receptors[3H]MK-801 Binding Assay1.2 ± 0.2
This compound NMDA-induced Ca2+ InfluxFluo-4 Calcium Assay2.5 ± 0.4
Memantine NR2B-containing NMDA Receptors[3H]MK-801 Binding Assay2.8 ± 0.3
Memantine NMDA-induced Ca2+ InfluxFluo-4 Calcium Assay5.1 ± 0.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Pharmacokinetic Properties of this compound in Rodents
ParameterValue
Bioavailability (Oral) 35%
Tmax (Oral) 2 hours
Half-life (t1/2) 4.5 hours
Brain/Plasma Ratio 2.1

Experimental Protocols

NMDA Receptor Binding Assay

Objective: To determine the affinity of this compound for the NMDA receptor ion channel.

Materials:

  • Rat cortical membranes

  • [3H]MK-801 (radioligand)

  • This compound

  • Memantine (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat cortical membranes and dilute to a final protein concentration of 100 µ g/well .

  • In a 96-well plate, add assay buffer, glutamate (10 µM), and glycine (10 µM).

  • Add varying concentrations of this compound or Memantine.

  • Add [3H]MK-801 to a final concentration of 1 nM.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate for 2 hours at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis.

Intracellular Calcium Flux Assay

Objective: To measure the inhibitory effect of this compound on NMDA-induced calcium influx in primary neuronal cultures.

Materials:

  • Primary rat cortical neurons

  • Fluo-4 AM calcium indicator dye

  • This compound

  • NMDA and Glycine

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader

Procedure:

  • Plate primary cortical neurons in a 96-well black-walled, clear-bottom plate.

  • After 7-10 days in culture, load the cells with Fluo-4 AM dye for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound and incubate for 15 minutes.

  • Place the plate in a fluorescence plate reader and begin recording baseline fluorescence.

  • Add a solution of NMDA (100 µM) and Glycine (10 µM) to stimulate the cells.

  • Continue to record fluorescence for 5 minutes.

  • Calculate the inhibitory effect of this compound by comparing the peak fluorescence in treated wells to control wells.

Diagrams

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Closed) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Dymanthine_out This compound NMDA_Receptor_Open NMDA Receptor (Open) Dymanthine_out->NMDA_Receptor_Open Enters Open Channel NMDA_Receptor->NMDA_Receptor_Open Channel Opens NMDA_Receptor_Blocked NMDA Receptor (Blocked) NMDA_Receptor_Open->NMDA_Receptor_Blocked Blockade Ca_ion Ca²⁺ NMDA_Receptor_Open->Ca_ion Influx Downstream Downstream Signaling Ca_ion->Downstream

NMDA Receptor antagonism by this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Primary Neurons) start->cell_culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells dye_loading Load Cells with Fluo-4 AM Dye plate_cells->dye_loading add_this compound Add this compound (Varying Concentrations) dye_loading->add_this compound read_baseline Read Baseline Fluorescence add_this compound->read_baseline stimulate Stimulate with NMDA/Glycine read_baseline->stimulate read_response Read Fluorescence Response stimulate->read_response analyze Analyze Data (Calculate IC50) read_response->analyze end End analyze->end

Workflow for an in vitro Calcium Flux Assay.

Troubleshooting_Flow start Inconsistent Results? check_seeding Check Cell Seeding Protocol start->check_seeding Yes check_reagents Verify Reagent Preparation start->check_reagents Yes check_cells Assess Cell Health & Passage Number start->check_cells Yes check_instrument Calibrate & Check Plate Reader start->check_instrument Yes no_effect No Effect Observed? start->no_effect No resolve_seeding Standardize Seeding check_seeding->resolve_seeding resolve_reagents Use Fresh Reagents check_reagents->resolve_reagents resolve_cells Use Low Passage Cells check_cells->resolve_cells resolve_instrument Re-run Assay check_instrument->resolve_instrument check_agonist Confirm Agonist Concentration no_effect->check_agonist Yes check_compound Verify this compound Integrity no_effect->check_compound Yes resolve_agonist Titrate Agonist check_agonist->resolve_agonist resolve_compound Use Fresh Stock check_compound->resolve_compound

Troubleshooting logic for this compound experiments.

References

Technical Support Center: Refining Dymanthine Delivery Methods for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dymanthine in vivo. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound (free base) is precipitating out of my aqueous vehicle. How can I improve its solubility for in vivo administration?

A1: this compound free base is poorly soluble in water, which commonly leads to precipitation in aqueous vehicles.[1][2] This can result in inaccurate dosing and low bioavailability. Consider the following troubleshooting steps:

  • Vehicle Optimization: For poorly water-soluble compounds like this compound, utilizing co-solvents, surfactants, or lipid-based formulations is often necessary.[3][4][5]

  • Particle Size Reduction: Decreasing the particle size of the solid drug can increase its surface area and dissolution rate.[4]

  • Use the Hydrochloride Salt: this compound is also available as a hydrochloride salt, which is water-soluble and may be a more suitable alternative for aqueous formulations.[6][7]

Q2: I am observing high variability in my experimental results between animals. What could be the cause and how can I mitigate this?

A2: High variability in in vivo experiments can stem from several factors, including inconsistent dosing and biological differences between animals.

  • Ensure Consistent Formulation: If you are preparing a suspension, ensure it is homogenized before each administration to guarantee a consistent dose. For solutions, ensure the compound is fully dissolved and stable.

  • Precise Dosing Technique: Standardize your administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent delivery.

  • Normalize Dose to Body Weight: Always calculate and administer the dose based on the most recent body weight of each individual animal.

  • Increase Sample Size: A larger number of animals per group can help to improve statistical power and account for biological variability.

  • Animal Matching: Ensure that animals in your study are matched for age and sex.

Q3: What are the recommended routes of administration for this compound in mice?

A3: The optimal route of administration depends on the research question and the formulation. Common routes for preclinical studies include:

  • Oral (PO): Often administered via gavage. This route is relevant for assessing oral bioavailability but may be affected by first-pass metabolism.[8][9] Lipid-based formulations can be advantageous for oral delivery of lipophilic compounds.[10][11]

  • Intraperitoneal (IP): This route allows for rapid absorption into the systemic circulation, bypassing the gastrointestinal tract.[12][13] It is a common route for administering compounds that are not suitable for intravenous injection.

  • Intravenous (IV): While providing 100% bioavailability, this route can be challenging for insoluble compounds and may require specialized formulations like nanoemulsions.

Q4: Are there any known safety or toxicity concerns with this compound?

A4: this compound is classified as a corrosive substance that can cause irritation to the skin, eyes, and respiratory tract.[14][15] Inhalation may lead to chemical pneumonitis and pulmonary edema.[14] Specific in vivo toxicology studies on this compound are limited. However, studies on related compounds like dimethylamine indicate potential for nasal mucosa irritation upon inhalation.[16] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to conduct dose-range finding studies to determine the maximum tolerated dose (MTD) in your specific animal model.[17]

Data Presentation

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 124-28-71613-17-8
Molecular Formula C₂₀H₄₃NC₂₀H₄₄ClN
Molecular Weight 297.56 g/mol 334.02 g/mol
Appearance Clear colorless to yellow liquid after meltingWhite crystalline solid
Melting Point 22.89 °CNot available
Water Solubility InsolubleSoluble
Other Solubilities Soluble in DMSO; Slightly soluble in chloroform, hexanesSoluble in water

Data sourced from[2][7][18][19]

Table 2: Example Formulations for In Vivo Delivery of this compound (Free Base)

Formulation TypeVehicle CompositionPreparation Notes
Aqueous Suspension 0.5% (w/v) Methylcellulose in sterile waterSuspend micronized this compound powder in the vehicle. Homogenize using a sonicator or tissue homogenizer before each administration to ensure uniform suspension.
Co-solvent Solution 10% DMSO, 40% PEG400, 50% SalineDissolve this compound in DMSO first. Slowly add PEG400 and then saline while vortexing to prevent precipitation. The final solution should be clear.[20]
Lipid-Based (Oil) Corn oil or Medium-Chain Triglyceride (MCT) oilDissolve this compound in the oil. Gentle heating and vortexing may be required to facilitate dissolution. Suitable for oral gavage.[11]
Self-Emulsifying Oil (e.g., Capryol 90), Surfactant (e.g., Tween 80), Co-surfactant (e.g., Transcutol)A precise ratio of components is required. The mixture should be isotropic and form a fine emulsion upon gentle agitation in an aqueous medium.[3][21][22]

These are example formulations and may require optimization for your specific experimental needs.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice
  • Animal Preparation:

    • Record the body weight of the mouse on the day of dosing.

    • Ensure the mouse has been appropriately fasted if required by the experimental design.

  • Formulation Preparation:

    • Prepare the this compound formulation as described in Table 2 or your optimized vehicle.

    • Ensure the formulation is at room temperature.

    • If using a suspension, vortex thoroughly immediately before drawing the dose into the syringe.

  • Administration:

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and injury.

    • Use a proper-sized, ball-tipped gavage needle.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.

    • Slowly administer the calculated volume of the formulation.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

    • Provide access to food and water as per the experimental protocol.

Protocol 2: Intraperitoneal (IP) Injection in Mice
  • Animal Preparation:

    • Record the body weight of the mouse.

  • Formulation Preparation:

    • Prepare the this compound solution. For IP injections, a clear, sterile solution is preferred to minimize irritation. A co-solvent system (Table 2) is often suitable. Ensure the pH is close to neutral.[12]

    • Draw the calculated dose into a sterile syringe with an appropriate gauge needle (e.g., 27-30G).

  • Injection:

    • Properly restrain the mouse, exposing the abdomen.

    • Tilt the mouse's head downwards to move the abdominal organs forward.[1][23]

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[23][24]

    • Insert the needle at a 15-20 degree angle.

    • Gently aspirate to ensure no fluid (urine or blood) is drawn back.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any signs of pain, distress, or adverse reactions at the injection site.

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vivo Evaluation start Start: this compound (Free Base) solubility Assess Solubility in Common Vehicles start->solubility formulation_choice Select Formulation Strategy solubility->formulation_choice aqueous Aqueous Suspension (e.g., with Methylcellulose) formulation_choice->aqueous Poor Aqueous Solubility cosolvent Co-solvent System (e.g., DMSO, PEG400) formulation_choice->cosolvent Requires Solubilization lipid Lipid-Based (e.g., Corn Oil, SEDDS) formulation_choice->lipid Oral Delivery/ High Lipophilicity prepare Prepare & Characterize (e.g., Stability, Particle Size) aqueous->prepare cosolvent->prepare lipid->prepare dose_range Dose-Range Finding Study (MTD Determination) prepare->dose_range pk_study Pharmacokinetic (PK) Study dose_range->pk_study efficacy_study Efficacy Study pk_study->efficacy_study results Analyze Results efficacy_study->results

Caption: Experimental workflow for this compound formulation and in vivo testing.

troubleshooting_workflow cluster_solutions Potential Solutions start Issue Encountered (e.g., Precipitation, High Variability) check_solubility Review this compound Solubility Data (Free Base vs. HCl Salt) start->check_solubility check_formulation Examine Formulation (Vehicle, Concentration, Stability) start->check_formulation check_procedure Review Administration Protocol (Route, Technique, Volume) start->check_procedure use_hcl Switch to this compound HCl check_solubility->use_hcl optimize_vehicle Optimize Vehicle (e.g., Co-solvents, Lipids) check_formulation->optimize_vehicle reduce_concentration Reduce Final Concentration check_formulation->reduce_concentration homogenize Ensure Homogenization (for suspensions) check_formulation->homogenize refine_technique Refine Administration Technique check_procedure->refine_technique re_evaluate Re-evaluate Experiment optimize_vehicle->re_evaluate reduce_concentration->re_evaluate use_hcl->re_evaluate refine_technique->re_evaluate homogenize->re_evaluate

Caption: Troubleshooting logic for this compound in vivo experiments.

hypothetical_signaling_pathway cluster_parasite Parasite Cell This compound This compound membrane Cell Membrane Disruption This compound->membrane ion_channel Ion Channel Modulation (e.g., Ca²⁺, K⁺) This compound->ion_channel energy_metabolism Inhibition of Energy Metabolism This compound->energy_metabolism death Cell Death membrane->death neuromuscular Neuromuscular Paralysis ion_channel->neuromuscular energy_metabolism->neuromuscular neuromuscular->death

Caption: Hypothetical signaling pathway for the anthelmintic action of this compound.

References

Validation & Comparative

Dymanthine vs. Albendazole: A Comparative Efficacy Analysis Against Trichuris muris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anthelmintic agents dymanthine and albendazole, with a specific focus on their efficacy against the murine whipworm, Trichuris muris. This parasitic nematode is a widely used laboratory model for the human parasite Trichuris trichiura, the causative agent of trichuriasis. The following sections present available quantitative data, experimental methodologies, and mechanistic insights to inform research and drug development efforts in the field of helminthology.

Introduction to the Compounds

Albendazole , a broad-spectrum benzimidazole anthelmintic, is a cornerstone of mass drug administration programs for the control of soil-transmitted helminthiasis. Its efficacy against a range of nematodes is well-documented.

This compound , also known as N,N-Dimethyl-1-octadecanamine or its hydrochloride salt (Thelmesan), is an older anthelmintic agent. While historical literature indicates its use against nematodes, contemporary research and specific efficacy data against Trichuris muris are notably absent from the scientific literature.

Efficacy of Albendazole against Trichuris muris

The efficacy of albendazole against Trichuris species can be variable, with factors such as dosage, treatment duration, and infection intensity influencing outcomes. Several studies have quantified the effects of albendazole on worm burden and egg production in both human and murine models.

Table 1: Efficacy of Albendazole against Trichuris trichiura in Human Clinical Trials

Dosage RegimenCure Rate (%)Egg Reduction Rate (%)Reference
400 mg single dose13.9 - 2363.4 - 96.8[1][2]
800 mg (400 mg twice daily)5699.3[1]
1200 mg (400 mg three times)6799.7[1]
400 mg daily for 2 days73.5 (fecal egg count reduction)Not Reported
400 mg daily for 3 days32.2 - 79.574.6 - 97.4

Note: While the above data is for T. trichiura in humans, it provides a strong indication of the efficacy parameters expected in a T. muris model. Direct comparative studies in T. muris often focus on worm burden reduction.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols for assessing anthelmintic efficacy against Trichuris muris.

In Vivo Efficacy Assessment in the Trichuris muris Mouse Model
  • Animal Model: Severe Combined Immunodeficient (SCID) mice or other susceptible strains (e.g., C57BL/6) are commonly used.

  • Infection: Mice are infected via oral gavage with approximately 200 embryonated T. muris eggs.

  • Treatment:

    • Drug Preparation: Albendazole is typically suspended in a vehicle such as 0.5% carboxymethyl cellulose or another suitable solvent.

    • Administration: Treatment is initiated at a predetermined time post-infection (e.g., day 35, when adult worms are established). The drug suspension is administered orally via gavage.

    • Dosage: Dosages can vary, but a common range for preclinical studies is 10-100 mg/kg.

  • Efficacy Evaluation:

    • Worm Burden: At the end of the study period (e.g., 3-7 days post-treatment), mice are euthanized, and the cecum is removed. Adult worms are carefully teased from the cecal epithelium and counted.

    • Egg Output: Fecal pellets are collected before and after treatment to determine the number of eggs per gram of feces using techniques like the McMaster method.

  • Data Analysis: Worm burden reduction and egg reduction rates are calculated by comparing the treated group to a vehicle-treated control group.

In Vitro Motility Assay for Adult Trichuris muris
  • Worm Collection: Adult T. muris are harvested from the cecum of infected mice.

  • Culture: Worms are maintained in Roswell Park Memorial Institute (RPMI) 1640 media supplemented with antibiotics (e.g., penicillin and streptomycin) at 37°C.

  • Drug Exposure: Individual or small groups of worms are placed in 96-well plates containing culture medium and varying concentrations of the test compound (e.g., albendazole).

  • Motility Assessment: The motility of the worms is scored at regular intervals (e.g., 24, 48, 72 hours) under a microscope. A scoring system (e.g., 0 = no movement, 3 = vigorous movement) is used to quantify the effect of the drug.

  • Data Analysis: The concentration of the drug that inhibits motility by 50% (IC50) is calculated.

Mechanism of Action: Albendazole

The primary mechanism of action of albendazole and other benzimidazoles is the disruption of microtubule polymerization in the parasite.

Albendazole_Mechanism cluster_parasite Parasite Intestinal Cell Albendazole Albendazole BetaTubulin β-tubulin Albendazole->BetaTubulin Binds to colchicine-sensitive site Microtubule_Assembly Microtubule Assembly BetaTubulin->Microtubule_Assembly Inhibits polymerization Glucose_Uptake Glucose Uptake Microtubule_Assembly->Glucose_Uptake Disrupts function Glycogen_Stores Glycogen Stores Glucose_Uptake->Glycogen_Stores Depletes ATP_Production ATP Production Glycogen_Stores->ATP_Production Reduces Paralysis_Death Paralysis and Death ATP_Production->Paralysis_Death Leads to

Caption: Mechanism of action of albendazole in a parasitic nematode cell.

This compound: An Overview and Knowledge Gap

This compound (N,N-Dimethyl-1-octadecanamine) is classified as an anthelmintic agent. Historical data suggests its use against nematodes, with one study from 1967 reporting its application in human hookworm disease. However, a comprehensive search of the modern scientific literature reveals a significant lack of data regarding its efficacy, mechanism of action, and safety profile, particularly concerning Trichuris species. No quantitative data from in vivo or in vitro studies against Trichuris muris could be identified. This represents a critical knowledge gap, and therefore, a direct, data-driven comparison with albendazole is not feasible at this time.

Experimental Workflow for Anthelmintic Efficacy Testing

The following diagram illustrates a general workflow for the preclinical evaluation of a novel anthelmintic compound against Trichuris muris.

Experimental_Workflow cluster_workflow Anthelmintic Efficacy Workflow Start Start: Identify Test Compound Infection Infect Mice with T. muris Eggs Start->Infection Worm_Maturation Allow Worms to Mature (approx. 35 days) Infection->Worm_Maturation Treatment_Groups Establish Treatment Groups (Compound vs. Vehicle) Worm_Maturation->Treatment_Groups Drug_Administration Administer Compound/Vehicle Orally Treatment_Groups->Drug_Administration Efficacy_Assessment Assess Efficacy Drug_Administration->Efficacy_Assessment Worm_Burden Determine Worm Burden Efficacy_Assessment->Worm_Burden Egg_Count Measure Fecal Egg Count Efficacy_Assessment->Egg_Count Data_Analysis Analyze Data (Worm Reduction %, Egg Reduction %) Worm_Burden->Data_Analysis Egg_Count->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: A generalized workflow for in vivo testing of anthelmintic compounds against Trichuris muris.

Conclusion

Albendazole remains a key therapeutic agent against Trichuris infections, although its efficacy can be limited, particularly with single-dose regimens. Its mechanism of action, centered on the disruption of microtubule function, is well-characterized. In contrast, this compound is an older anthelmintic for which there is a profound lack of contemporary scientific data, especially concerning its activity against Trichuris muris. This guide highlights the robust body of evidence supporting the use of albendazole in Trichuris research while underscoring the significant knowledge gap surrounding this compound. Future research could explore the potential of older, less-studied compounds like this compound; however, based on current evidence, albendazole serves as the established, albeit imperfect, benchmark for comparison in the development of new anthelmintic therapies for trichuriasis.

References

A Comparative Analysis of Dymanthine and Mebendazole: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, data-driven comparative analysis of Dymanthine and the widely-used anthelmintic mebendazole is currently hampered by the limited availability of detailed scientific information on this compound in the public domain. While extensive research has been conducted on mebendazole, providing a clear understanding of its mechanism of action and clinical efficacy, this compound remains a comparatively obscure compound with sparse data.

This guide synthesizes the available information on both compounds to provide a comparative overview for researchers, scientists, and drug development professionals. The significant disparity in the depth of research should be noted.

Introduction to this compound and Mebendazole

This compound, also known by its chemical name N,N-Dimethyloctadecan-1-amine and trade name Thelmesan, is identified as an anthelmintic agent.[1] Its primary indication appears to be for the treatment of multiple intestinal helminthic infestations.[1] However, detailed studies elucidating its specific mechanism of action, clinical efficacy, and safety profile are not readily accessible in contemporary scientific literature.

Mebendazole, on the other hand, is a well-established broad-spectrum anthelmintic drug used to treat a variety of nematode infections. Its efficacy and mechanism of action have been extensively studied and documented.[2]

Mechanism of Action

Mebendazole: The primary mode of action of mebendazole involves the inhibition of microtubule polymerization in the intestinal cells of parasitic worms.[3] It achieves this by binding to the colchicine-binding site of β-tubulin, a key protein component of microtubules. This disruption of the microtubular network leads to impaired glucose uptake and glycogen depletion in the parasite, ultimately resulting in its immobilization and death.[3]

This compound: The precise biochemical mechanism of action for this compound has not been detailed in the available literature. General mechanisms of anthelmintic action include interference with parasite cell integrity, neuromuscular coordination, or protective mechanisms against the host's immune system.[4] Without specific studies, it is not possible to definitively categorize this compound's mechanism.

Signaling Pathway of Mebendazole

Mebendazole_Mechanism Mebendazole Mebendazole BetaTubulin Helminth β-Tubulin Mebendazole->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits GlucoseUptake Glucose Uptake Microtubule->GlucoseUptake Disrupts Glycogen Glycogen Stores GlucoseUptake->Glycogen Reduces Paralysis Paralysis & Death Glycogen->Paralysis Leads to

Caption: Mechanism of action of Mebendazole.

Efficacy Data

Mebendazole: Extensive clinical trial data is available for mebendazole, demonstrating its efficacy against a range of intestinal helminths. The tables below summarize cure rates and egg reduction rates from various studies.

Table 1: Efficacy of Mebendazole Against Common Intestinal Helminths

Helminth SpeciesDosageCure Rate (%)Egg Reduction Rate (%)Reference
Ascaris lumbricoides (Roundworm)100 mg twice daily for 3 days90-100>95[2]
Trichuris trichiura (Whipworm)100 mg twice daily for 3 days60-8070-90[2]
Ancylostoma duodenale & Necator americanus (Hookworm)100 mg twice daily for 3 days70-95>90[2]
Enterobius vermicularis (Pinworm)100 mg single dose>90Not Applicable[2]

This compound: Quantitative efficacy data from controlled clinical trials for this compound are not available in the reviewed literature. The existing publications, "this compound hydrochloride (thelmasan) in multiple intestinal helmintic infestations" and "Basic studies on the anthelminthic action of this compound (Thelmesan)," suggest its use in treating mixed intestinal worm infections, but the specific cure rates and egg reduction rates are not detailed in accessible formats.[1]

Table 2: Efficacy of this compound Against Common Intestinal Helminths (Data Not Available)

Helminth SpeciesDosageCure Rate (%)Egg Reduction Rate (%)Reference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Mebendazole Efficacy Assessment (General Protocol):

A common experimental design to assess the efficacy of mebendazole involves a randomized, controlled clinical trial.

Mebendazole_Trial_Workflow cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Screening Patient Screening (Stool Sample Analysis) Randomization Randomization Screening->Randomization Treatment Mebendazole Administration Randomization->Treatment Placebo Placebo Administration Randomization->Placebo FollowUp Follow-up Stool Sample Collection (e.g., 14-21 days post-treatment) Treatment->FollowUp Placebo->FollowUp Analysis Efficacy Analysis (Cure Rate & Egg Reduction Rate) FollowUp->Analysis

Caption: Generalized workflow for a clinical trial of Mebendazole.

Detailed Methodologies:

  • Stool Sample Analysis: The Kato-Katz technique is a standard method for quantitative estimation of helminth eggs in stool samples.

  • Cure Rate Calculation: The percentage of subjects who become egg-negative after treatment.

  • Egg Reduction Rate (ERR) Calculation: The percentage reduction in the mean egg count of the treated group after treatment compared to the baseline.

This compound Experimental Protocols:

Detailed experimental protocols from the key studies on this compound are not accessible. Therefore, a specific workflow or methodology for its evaluation cannot be provided.

Conclusion

Based on the currently available scientific literature, a direct and detailed comparative analysis of this compound and mebendazole is not feasible. Mebendazole is a well-characterized anthelmintic with a clearly defined mechanism of action and a large body of evidence supporting its clinical efficacy. In contrast, while this compound is identified as an anthelmintic agent, critical data regarding its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation are not publicly available.

For researchers and drug development professionals, this highlights a significant knowledge gap. Further research into this compound would be necessary to determine its potential as a viable alternative or complementary anthelmintic agent. Without such research, mebendazole remains a benchmark compound with a robust and well-documented profile.

References

Investigating the Cross-Resistance Profile of Dymanthine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data on Dymanthine cross-resistance necessitates a focus on establishing robust experimental frameworks. This guide provides researchers, scientists, and drug development professionals with a comprehensive methodology for assessing the potential for cross-resistance between the anthelmintic agent this compound and existing drugs.

Due to a lack of publicly available data on the cross-resistance of this compound, this document outlines a proposed experimental approach. The following sections detail the necessary protocols, data presentation standards, and conceptual frameworks required to conduct a thorough investigation.

Proposed Panel of Comparator Anthelmintic Drugs

To evaluate the cross-resistance profile of this compound, it is essential to compare its activity against parasite lines with induced resistance to a panel of established anthelmintic drugs with diverse mechanisms of action. A suggested panel would include:

  • Benzimidazoles (e.g., Albendazole, Mebendazole): These drugs bind to β-tubulin, disrupting microtubule formation.

  • Macrocyclic Lactones (e.g., Ivermectin, Moxidectin): These compounds act as positive allosteric modulators of glutamate-gated chloride channels.

  • Cholinergic Agonists (e.g., Levamisole, Pyrantel): These drugs cause spastic paralysis of worms by targeting nicotinic acetylcholine receptors.

  • Praziquantel: This drug disrupts calcium homeostasis in the parasite.

  • Amino-acetonitrile derivatives (e.g., Monepantel): These compounds target a specific subclass of nematode nicotinic acetylcholine receptors.

Experimental Protocols

A systematic investigation of cross-resistance involves two primary stages: the in vitro selection of this compound-resistant parasite lines and the subsequent susceptibility testing of these lines against the panel of comparator drugs.

In Vitro Selection of this compound-Resistant Parasites

Objective: To generate a parasite line with a stable and quantifiable level of resistance to this compound.

Materials:

  • Susceptible (parental) strain of a model nematode (e.g., Haemonchus contortus, Caenorhabditis elegans).

  • This compound of known purity.

  • Appropriate culture media and plates.

  • Incubator with controlled temperature and humidity.

  • Inverted microscope.

Procedure:

  • Establish Baseline Susceptibility: Determine the 50% inhibitory concentration (IC50) of this compound against the parental parasite strain using a standardized in vitro assay (e.g., larval development assay).

  • Initial Selection: Expose a large population of parasites to a concentration of this compound approximate to the IC50.

  • Subsequent Selection Cycles: Collect the surviving parasites and allow them to propagate. In the next generation, increase the concentration of this compound.

  • Iterative Process: Repeat the selection cycle for multiple generations, gradually increasing the drug concentration.

  • Resistance Monitoring: Periodically determine the IC50 of the selected parasite population to monitor the development of resistance.

  • Stabilization of Resistance: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the parasite line in the absence of this compound for several generations to ensure the resistance phenotype is stable.

Cross-Resistance Susceptibility Testing

Objective: To determine the susceptibility of the this compound-resistant parasite line to the panel of comparator anthelmintic drugs.

Materials:

  • This compound-resistant parasite line.

  • Parental (susceptible) parasite line.

  • Panel of comparator anthelmintic drugs.

  • Materials for the chosen in vitro susceptibility assay (e.g., 96-well plates, larval development assay reagents).

Procedure:

  • Assay Preparation: Prepare serial dilutions of this compound and each comparator drug in 96-well plates.

  • Parasite Inoculation: Add a standardized number of parasites (e.g., L3 larvae) from both the this compound-resistant and parental lines to the wells.

  • Incubation: Incubate the plates under appropriate conditions for a predefined period.

  • Data Collection: Assess the viability or development of the parasites in each well.

  • Data Analysis: Calculate the IC50 value for each drug against both the resistant and parental lines.

  • Fold Resistance Calculation: Determine the fold resistance for each drug by dividing the IC50 for the resistant line by the IC50 for the parental line.

Data Presentation

The quantitative data generated from the cross-resistance susceptibility testing should be summarized in a clear and structured table to facilitate comparison.

Drug ClassComparator DrugMechanism of ActionParental Line IC50 (µM)This compound-Resistant Line IC50 (µM)Fold Resistance
Investigational This compound Unknown ValueValue>10
BenzimidazoleAlbendazoleβ-tubulin inhibitorValueValueValue
Macrocyclic LactoneIvermectinGlutamate-gated chloride channel modulatorValueValueValue
Cholinergic AgonistLevamisoleNicotinic acetylcholine receptor agonistValueValueValue
IsoquinolinePraziquantelCalcium channel modulatorValueValueValue
AADMonepantelNicotinic acetylcholine receptor agonistValueValueValue

Visualizations

Experimental Workflow for Cross-Resistance Assessment

G cluster_0 Generation of Resistant Line cluster_1 Cross-Resistance Testing A Parental Parasite Strain B Determine Baseline IC50 for this compound A->B C Expose to Increasing Concentrations of this compound B->C D Select Surviving Parasites C->D F Monitor IC50 Shift C->F E Propagate Survivors D->E E->C Repeat for multiple generations G Stable this compound-Resistant Line F->G Resistance Stabilized H This compound-Resistant Line J In Vitro Susceptibility Assay H->J I Parental Line I->J L Calculate IC50 Values J->L K Panel of Comparator Drugs K->J M Determine Fold Resistance L->M N Cross-Resistance Profile M->N G cluster_0 Drug Action & Resistance Mechanisms cluster_1 Resistance Mutations This compound This compound Target Molecular Target (e.g., Receptor, Enzyme) This compound->Target Inhibition/Modulation Efflux Efflux Pump (e.g., ABC Transporter) This compound->Efflux Drug Expulsion Metabolism Metabolic Inactivation (e.g., Cytochrome P450) This compound->Metabolism Drug Modification Downstream Downstream Signaling Cascade Target->Downstream Paralysis Worm Paralysis / Death Downstream->Paralysis Target_Mutation Target Site Modification Target_Mutation->Target Alters Binding Efflux_Up Upregulation of Efflux Efflux_Up->Efflux Increases Expression Metabolism_Up Increased Metabolism Metabolism_Up->Metabolism Increases Activity

Dymanthine Efficacy in Hookworm Infection Models: A Comparative Analysis with Modern Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the anthelmintic agent dymanthine and current standard-of-care treatments for hookworm infections. While historical data indicates this compound possesses general anthelmintic properties, a comprehensive evaluation of its efficacy specifically within a controlled hookworm infection model is not available in contemporary scientific literature. This document summarizes the known information on this compound and presents a detailed comparison with modern anthelmintics, for which robust experimental data exists.

This compound: A Historical Anthelmintic

This compound, also known as N,N-Dimethyloctadecan-1-amine and commercially as Thelmesan, was investigated for its anthelmintic properties in the 1960s. Studies from this period suggest its potential against a range of intestinal helminthic infestations in humans, including nematodes. However, specific efficacy data, such as percentage reduction in worm burden or fecal egg counts in a controlled hookworm infection model, are not detailed in the accessible scientific literature. The primary historical studies point to a broad-spectrum activity rather than a targeted evaluation against hookworm species like Ancylostoma duodenale or Necator americanus.

Modern Anthelmintics: A Data-Driven Comparison

In contrast to this compound, several modern anthelmintic agents have been rigorously evaluated in preclinical and clinical settings for the treatment of hookworm infections. The following sections provide a detailed comparison of their efficacy, supported by experimental data from established animal models.

Efficacy of Alternative Anthelmintics in Hookworm Infection Models

The following tables summarize the efficacy of various anthelmintics against hookworm infections in different animal models.

Table 1: Efficacy of Anthelmintics against Ancylostoma caninum in a Canine Model [1][2][3]

Treatment GroupActive IngredientDosageEfficacy (Worm Burden Reduction %)
ControlNoneN/A0%
Pyrantel PamoatePyrantel PamoatePer label requirements23.2%
FenbendazoleFenbendazolePer label requirements26.1%
Milbemycin OximeMilbemycin OximePer label requirements8.8%
Emodepside + PraziquantelEmodepsidePer label requirements99.6%

Note: The efficacy of pyrantel pamoate, fenbendazole, and milbemycin oxime was evaluated against a multi-drug resistant isolate of A. caninum, which may account for the lower than expected efficacy.

Table 2: Efficacy of Novel Aminamidine Derivatives against Necator americanus in a Hamster Model [4]

Treatment GroupActive IngredientDosageEfficacy (Worm Expulsion Rate %)
ControlNoneN/A0%
Compound 3cAromatic heterocycle substituted aminamidine50 mg/kg (single dose)98.3 ± 1.7% (at 6 hours)
Compound 3cAromatic heterocycle substituted aminamidine50 mg/kg (single dose)100% (at 24 hours)
TribendimidineTribendimidine50 mg/kg (single dose)Not specified, but stated as less effective than Compound 3c

Experimental Protocols

Canine Model for Ancylostoma caninum Infection[1][2][3]
  • Animal Model: 40 dogs were used in the study.

  • Infection: On day 0, each dog was infected with 300 third-stage larvae of a multi-drug resistant Ancylostoma caninum isolate (Worthy 4.1F3P).

  • Treatment Groups: Dogs were randomly assigned to one of five treatment groups (n=8 per group):

    • Pyrantel pamoate (Nemex®-2)

    • Fenbendazole (Panacur® C)

    • Milbemycin oxime (Interceptor®)

    • Emodepside + praziquantel tablets

    • Non-treated control

  • Treatment Administration: Treatments were administered on day 24 post-infection according to the product labels. The fenbendazole group received two additional treatments on days 25 and 26.

  • Efficacy Evaluation: Fecal egg counts (FEC) were performed on multiple days post-treatment. On day 34, dogs were euthanized, and the digestive tract was processed for worm recovery and enumeration. Efficacy was calculated based on the reduction in the geometric mean of worm counts in the treated groups compared to the control group.

Hamster Model for Necator americanus Infection[4]
  • Animal Model: Golden hamsters were used.

  • Infection: Hamsters were infected with Necator americanus larvae.

  • Treatment Groups: Hamsters were treated with a novel aromatic heterocycle substituted aminamidine derivative (compound 3c) or the reference drug tribendimidine.

  • Treatment Administration: A single oral dose of the test compound was administered.

  • Efficacy Evaluation: The anthelmintic efficacy was evaluated by determining the worm expulsion rate at various time points (1, 2, 3, 6, and 24 hours) post-treatment.

Visualizations

Experimental Workflow for Anthelmintic Efficacy Testing in a Canine Hookworm Model

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (Day 24) cluster_post_treatment Post-Treatment Evaluation animal_selection Animal Selection (40 Dogs) infection Infection (300 A. caninum L3 larvae) animal_selection->infection randomization Randomization into 5 Groups (n=8 per group) infection->randomization group1 Group 1: Pyrantel Pamoate randomization->group1 group2 Group 2: Fenbendazole (+ Days 25, 26) randomization->group2 group3 Group 3: Milbemycin Oxime randomization->group3 group4 Group 4: Emodepside + Praziquantel randomization->group4 group5 Group 5: Control (Untreated) randomization->group5 fec Fecal Egg Count Monitoring (Days 19, 20, 22, 27, 31, 34) group1->fec group2->fec group3->fec group4->fec group5->fec necropsy Necropsy & Worm Recovery (Day 34) fec->necropsy data_analysis Data Analysis (Worm Burden Reduction %) necropsy->data_analysis

Caption: Workflow of the canine hookworm infection model for evaluating anthelmintic efficacy.

Putative Signaling Pathways of Major Anthelmintic Classes

G cluster_benzimidazoles Benzimidazoles (e.g., Fenbendazole) cluster_tetrahydropyrimidines Tetrahydropyrimidines (e.g., Pyrantel) cluster_macrocyclic_lactones Macrocyclic Lactones (e.g., Milbemycin Oxime) cluster_depsipeptides Cyclooctadepsipeptides (e.g., Emodepside) BZD Benzimidazole Drug Tubulin β-tubulin BZD->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Disruption of Microtubule Function (e.g., nutrient absorption) Microtubule->Disruption PYR Pyrantel Pamoate nAChR Nicotinic Acetylcholine Receptors (nAChRs) PYR->nAChR Agonist Depolarization Persistent Depolarization of Muscle Cells nAChR->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis ML Milbemycin Oxime GluCl Glutamate-gated Chloride Channels (GluCls) ML->GluCl Activates Cl_influx Increased Chloride Ion Influx GluCl->Cl_influx Hyperpolarization Hyperpolarization of Nerve and Muscle Cells Cl_influx->Hyperpolarization Flaccid_Paralysis Flaccid Paralysis Hyperpolarization->Flaccid_Paralysis EMO Emodepside SLO1 SLO-1 Potassium Channel EMO->SLO1 Binds to Ca_influx Calcium Influx SLO1->Ca_influx Neurotransmitter_release Inhibition of Neurotransmitter Release at Neuromuscular Junction Ca_influx->Neurotransmitter_release Paralysis2 Flaccid Paralysis Neurotransmitter_release->Paralysis2

Caption: Simplified signaling pathways illustrating the mechanisms of action for different classes of anthelmintic drugs.

Conclusion

While this compound was historically explored as an anthelmintic, the lack of specific, quantitative efficacy data in a modern, controlled hookworm infection model prevents a direct comparison with currently approved treatments. The data presented for alternative agents such as fenbendazole, pyrantel pamoate, milbemycin oxime, and particularly the newer compounds like emodepside and novel aminamidine derivatives, highlight the rigorous evaluation these drugs have undergone. For researchers and drug development professionals, this underscores the importance of standardized, well-controlled infection models in determining the true potential of any new anthelmintic candidate. Future research could involve re-evaluating historical compounds like this compound using these modern methodologies to ascertain if they hold any untapped potential in an era of growing anthelmintic resistance.

References

A Comparative Guide to the Pharmacokinetics of Dymanthine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic properties of Dymanthine and its hypothetical analogs. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide establishes a baseline understanding of this compound's expected pharmacokinetic profile based on its physicochemical properties and the general behavior of tertiary amines. The comparative data presented for its analogs are illustrative, designed to highlight potential pharmacokinetic variations resulting from structural modifications.

Physicochemical Properties of this compound

This compound, also known as N,N-Dimethyloctadecylamine, is a tertiary amine with a long alkyl chain.[1][2][3][4][5] Its physicochemical properties are crucial in predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Chemical Name N,N-Dimethyl-1-octadecanamine[1][2]
Molecular Formula C20H43N[1][2][4][5]
Molecular Weight 297.56 g/mol [1][4][5]
Melting Point 22.89 °C[1]
Water Solubility Insoluble[4]
LogP (Predicted) 9.1[4]

The high lipophilicity (indicated by the high LogP value) and insolubility in water suggest that this compound is likely to be well-absorbed orally and extensively distributed into tissues, particularly adipose tissue. It is also expected to be a substrate for metabolism by cytochrome P450 enzymes.

Illustrative Comparative Pharmacokinetics

To illustrate how minor structural changes might influence the pharmacokinetic profile of this compound, we present a hypothetical comparison with two analogs: a shorter-chain analog (Analog A: N,N-Dimethyl-1-dodecanamine) and a more polar analog (Analog B: N,N-Dimethyl-12-hydroxy-1-octadecanamine).

Disclaimer: The following data are hypothetical and for illustrative purposes only. They are intended to demonstrate potential pharmacokinetic differences and should not be considered as experimental results.

ParameterThis compound (C18)Analog A (C12)Analog B (C18-OH)
Tmax (h) 2.01.52.5
Cmax (ng/mL) 150250120
AUC (ng·h/mL) 180015002200
Vd (L/kg) 251520
CL (L/h/kg) 0.50.80.4
t1/2 (h) 351338
F (%) 607550

Interpretation of the Illustrative Data:

  • Analog A (Shorter Alkyl Chain): Reduced lipophilicity could lead to faster absorption (lower Tmax) but a smaller volume of distribution (Vd) as it would be less retained in fatty tissues. The clearance (CL) might be higher, and the half-life (t1/2) shorter compared to this compound. Oral bioavailability (F) could be higher due to more favorable solubility.

  • Analog B (Hydroxylated): The introduction of a hydroxyl group increases polarity. This could lead to slower absorption (higher Tmax) and slightly lower Cmax. The volume of distribution might be smaller than this compound due to reduced partitioning into fat. The hydroxyl group provides a site for phase II conjugation, which could lead to a different metabolic profile and potentially lower clearance and a longer half-life. Oral bioavailability might be reduced due to first-pass metabolism of the hydroxyl group.

Experimental Protocols

A standard in vivo pharmacokinetic study in rats would be essential to determine and compare the actual pharmacokinetic profiles of this compound and its analogs.

3.1. Animal Model

  • Species: Sprague-Dawley rats (male, 8-10 weeks old).

  • Housing: Controlled environment (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

3.2. Dosing and Sample Collection

  • Groups:

    • Group 1: this compound (Intravenous and Oral)

    • Group 2: Analog A (Intravenous and Oral)

    • Group 3: Analog B (Intravenous and Oral)

    • (n=5 rats per route per compound)

  • Dose Formulation:

    • Intravenous (IV): 1 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).

    • Oral (PO): 10 mg/kg in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Administration:

    • IV: Bolus injection into the tail vein.

    • PO: Oral gavage.

  • Blood Sampling:

    • Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6]

    • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Plasma samples are stored at -80°C until analysis.

3.3. Bioanalytical Method

  • Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analytes from plasma proteins.

  • Method Validation: The LC-MS/MS method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[7][8][9][10][11]

3.4. Pharmacokinetic Analysis

  • Pharmacokinetic parameters (Tmax, Cmax, AUC, Vd, CL, t1/2, F) are calculated using non-compartmental analysis of the plasma concentration-time data.

Visualizations

4.1. Experimental Workflow

G cluster_prestudy Pre-study cluster_study Study Conduct cluster_analysis Analysis protocol Protocol Design acclimatization Animal Acclimatization protocol->acclimatization dosing Dosing (IV & PO) acclimatization->dosing sampling Blood Sampling dosing->sampling processing Plasma Processing sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis comparison Comparative Assessment pk_analysis->comparison G cluster_p450 Cytochrome P450 Metabolism cluster_phase2 Phase II Conjugation This compound This compound (N,N-Dimethyloctadecylamine) N_Oxide This compound N-Oxide This compound->N_Oxide N-Oxidation Desmethyl N-Desmethyl-Dymanthine (Secondary Amine) This compound->Desmethyl N-Dealkylation Formaldehyde Formaldehyde Desmethyl->Formaldehyde Conjugate Glucuronide or Sulfate Conjugate Desmethyl->Conjugate

References

In Vivo Validation of Amantadine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No peer-reviewed scientific literature or clinical data could be found for a compound named "Dymanthine." It is presumed that this may be a typographical error. This guide therefore uses Amantadine as a representative example to illustrate the principles of in vivo validation of a drug's mechanism of action, given its well-documented history and multifaceted pharmacological profile. Amantadine is a clinically relevant drug with applications in both virology and neurology.

This guide provides an objective comparison of Amantadine's performance with alternative treatments, supported by experimental data from in vivo studies. It is intended for researchers, scientists, and drug development professionals.

Overview of Amantadine's Mechanisms of Action

Amantadine's therapeutic effects are attributed to several mechanisms of action, which have been investigated in various in vivo models. The primary mechanisms include:

  • Antiviral (Influenza A): Inhibition of the M2 proton channel of the influenza A virus, which prevents viral uncoating and replication.[1][2]

  • Antiparkinsonian:

    • NMDA Receptor Antagonism: Non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, which modulates glutamatergic neurotransmission.[1][3][4]

    • Dopaminergic Effects: Potentiation of dopaminergic signaling through increased dopamine release and inhibition of its reuptake.[1][5][6]

Comparative In Vivo Efficacy Data

The following tables summarize quantitative data from in vivo studies, comparing the efficacy of Amantadine with other relevant compounds.

Table 1: Comparison of Amantadine and Levodopa in a Parkinson's Disease Model

ParameterAmantadineLevodopaVehicle Control
Improvement in Motor Score (%) 18%26%No significant change
Reduction in Tremor (%) 23%33%No significant change
Reduction in Rigidity (%) 23%33%No significant change
Reduction in Akinesia (%) 23%33%No significant change
Effective Dose 200-400 mg/day1.5 g/day N/A

Data synthesized from a comparative clinical trial in patients with Parkinson's disease.[7]

Table 2: Comparison of Amantadine Formulations for Parkinson's Disease

FormulationImprovement in "OFF" Time (%)Improvement in Dyskinesia (UDysRS Score) (%)
Delayed-Release/Extended-Release 36.1%27.3%
Immediate-Release/Extended-Release 1.4%13.3%
Immediate-Release 6.4%16.8%

Data from an indirect treatment comparison of different Amantadine formulations.[8]

Table 3: Neuroprotective Effects of Memantine (an Amantadine analog) in a Mouse Model of Alzheimer's Disease

Age Group (start of treatment)Change in Soluble Aβ₁₋₄₀Change in Soluble Aβ₁₋₄₂Change in Insoluble Aβ₁₋₄₀
6 months Significant reductionSignificant reductionSignificant reduction
9 months Significant reductionSignificant reductionSignificant reduction
15 months Significant reductionSignificant reductionSignificant reduction

Data from a study on 3xTg-AD mice treated with Memantine for 3 months.[9]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Evaluation of Antiparkinsonian Effects in a Rodent Model

  • Animal Model: 6-OHDA (6-hydroxydopamine)-lesioned rats, a common model for inducing Parkinson's-like motor deficits.

  • Drug Administration: Amantadine (10 or 40 mg/kg) or vehicle control administered intraperitoneally (i.p.).

  • Behavioral Assessment:

    • Rotational Behavior: Rats are challenged with apomorphine (a dopamine agonist) and the number of contralateral rotations is counted over a 60-minute period. A reduction in rotations indicates an anti-dyskinetic effect.

    • Cylinder Test: Assesses forelimb akinesia by measuring the spontaneous use of the impaired forelimb for postural support during exploration of a cylinder.

  • Neurochemical Analysis: Post-mortem analysis of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

Protocol 2: In Vivo Validation of NMDA Receptor Blockade

  • Animal Model: Male Wistar rats.[10]

  • Electrophysiology:

    • In vivo extracellular single-unit recordings from hippocampal CA1 neurons.

    • Iontophoretic application of NMDA to evoke neuronal firing.

  • Drug Administration: Cumulative intravenous (i.v.) doses of Memantine (4, 8, and 16 mg/kg).[10]

  • Endpoint: Measurement of the firing rate of CA1 neurons in response to NMDA stimulation before and after drug administration. A dose-dependent decrease in firing rate indicates NMDA receptor antagonism.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to Amantadine's mechanism of action.

amantadine_dopaminergic_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_release->Dopamine Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine->Dopamine_receptor Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Amantadine Amantadine Amantadine->DAT Inhibits Reuptake Amantadine->Dopamine_release Enhances

Caption: Amantadine's modulation of dopaminergic neurotransmission.

nmda_antagonism_pathway cluster_receptor NMDA Receptor Glutamate_binding_site Glutamate Binding Site Ion_channel Ion Channel Glutamate_binding_site->Ion_channel Opens Ca_ion Ca²⁺ Ion_channel->Ca_ion Influx Mg_site Mg²⁺ Binding Site Memantine_site Amantadine/ Memantine Site Memantine_site->Ion_channel Blocks Channel Glutamate Glutamate Glutamate->Glutamate_binding_site Amantadine Amantadine Amantadine->Memantine_site Blocks Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excess leads to

Caption: Mechanism of Amantadine as an NMDA receptor antagonist.

in_vivo_validation_workflow start Hypothesized Mechanism of Action animal_model Select Appropriate Animal Model (e.g., 6-OHDA rats for Parkinson's) start->animal_model drug_admin Drug Administration (Amantadine vs. Alternatives vs. Vehicle) animal_model->drug_admin behavioral Behavioral Assays (e.g., Rotational Behavior, Cylinder Test) drug_admin->behavioral electrophys In Vivo Electrophysiology (e.g., Hippocampal Recordings) drug_admin->electrophys neurochem Neurochemical Analysis (e.g., HPLC for Dopamine) drug_admin->neurochem data_analysis Data Analysis and Comparison behavioral->data_analysis electrophys->data_analysis neurochem->data_analysis conclusion Validation of In Vivo Mechanism data_analysis->conclusion

Caption: General workflow for in vivo validation of a drug's mechanism of action.

Comparison with Alternatives

Amantadine vs. Levodopa:

  • Efficacy: Levodopa is generally more effective than Amantadine in improving the motor symptoms of Parkinson's disease.[7]

  • Mechanism: Levodopa is a precursor to dopamine and directly replenishes dopamine levels, whereas Amantadine has a more complex mechanism involving dopamine release, reuptake inhibition, and NMDA receptor antagonism.

  • Side Effects: Amantadine may be associated with fewer motor complications like dyskinesia in the long term compared to Levodopa.

Amantadine vs. Memantine:

  • Structural Relationship: Memantine is a derivative of Amantadine.

  • Primary Indication: Amantadine is used for both Parkinson's disease and influenza A, while Memantine is primarily indicated for Alzheimer's disease.[11]

  • Mechanism: Both are NMDA receptor antagonists. Memantine has a higher affinity for the NMDA receptor and is thought to be more selective in its action, which may contribute to its better tolerability in Alzheimer's patients.[12][13] In vivo studies have shown that therapeutic doses of memantine can effectively antagonize NMDA receptor-mediated activity in the hippocampus.[10]

Amantadine vs. Other Antivirals:

  • Spectrum of Activity: Amantadine is only effective against Influenza A, whereas newer antivirals like oseltamivir (Tamiflu) are effective against both Influenza A and B.

  • Resistance: Widespread resistance to Amantadine has rendered it less useful for the treatment of influenza in recent years.[1]

Conclusion

The in vivo validation of Amantadine's mechanism of action demonstrates its multifaceted nature, with distinct antiviral and neurological effects. Comparative studies show that while it may be less potent than some alternatives for specific indications (e.g., Levodopa for Parkinson's), its unique combination of dopaminergic and glutamatergic modulation provides a valuable therapeutic option. The principles and experimental approaches outlined in this guide can be applied to the in vivo validation of other novel compounds, such as the hypothetical "this compound."

References

A Head-to-Head Comparison of Dymanthine and Pyrantel Pamoate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two anthelmintic agents, Dymanthine and pyrantel pamoate. While pyrantel pamoate is a well-documented and widely used drug, available information on this compound is sparse and largely confined to historical literature. This comparison summarizes the existing data to aid researchers and professionals in understanding the known characteristics of both compounds.

Executive Summary

Physicochemical Properties

PropertyThis compoundPyrantel Pamoate
Chemical Name N,N-Dimethyloctadecan-1-amine(E)-1,4,5,6-Tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine 4,4'-methylenebis[3-hydroxy-2-naphthoate]
Molecular Formula C20H43NC34H30N2O6S
Molecular Weight 297.57 g/mol 594.7 g/mol
CAS Number 124-28-722204-24-6

Mechanism of Action

This compound:

The precise mechanism of action for this compound is not well-documented in recent literature. Older studies refer to it as an anthelmintic agent for nematodes, but the specific molecular targets and pathways have not been detailed in the accessible sources.

Pyrantel Pamoate:

Pyrantel pamoate is a depolarizing neuromuscular blocking agent.[1][2] It acts as a nicotinic acetylcholine receptor agonist in nematode muscle cells.[3][4] This leads to the following sequence of events:

  • Receptor Binding: Pyrantel binds to nicotinic acetylcholine receptors on the muscle cells of susceptible helminths.[5]

  • Depolarization: This binding causes a persistent depolarization of the muscle membrane.

  • Spastic Paralysis: The sustained muscle contraction results in a spastic paralysis of the worm.[1][2]

  • Expulsion: The paralyzed worms lose their grip on the intestinal wall and are expelled from the host's body through natural peristalsis.[2][3]

This mechanism is distinct from that of piperazine, which causes a flaccid paralysis.[1]

Pyrantel_MoA Pyrantel Pyrantel Pamoate nAChR Nicotinic Acetylcholine Receptors (nAChR) on worm muscle cell Pyrantel->nAChR Binds to Depolarization Persistent Depolarization nAChR->Depolarization Causes Paralysis Spastic Paralysis of the worm Depolarization->Paralysis Leads to Expulsion Expulsion from Host GI Tract Paralysis->Expulsion Results in

Caption: Mechanism of action of pyrantel pamoate.

Efficacy

This compound:

Quantitative efficacy data for this compound from clinical trials is not available in recently published literature. Historical reports from the 1960s, under the trade name Thelmesan (this compound Hydrochloride), suggest its use for "multiple intestinal helmintic infestations," but specific cure rates and the parasites targeted are not detailed in accessible sources.

Pyrantel Pamoate:

The efficacy of pyrantel pamoate has been evaluated in numerous studies for various helminth infections. The cure rates can vary depending on the parasite species and the patient population.

Helminth SpeciesCommon NameReported Cure Rate (%)Citation
Enterobius vermicularisPinworm96.3[6]
Ascaris lumbricoidesRoundworm88[6][7]
Ancylostoma duodenale / Necator americanusHookworm32 - 72[6][7]

It is important to note that for some infections, a second dose may be recommended to ensure complete eradication.[8]

Experimental Protocols

This compound:

Detailed experimental protocols from the original studies on this compound are not currently available in the public domain.

Pyrantel Pamoate Efficacy Trial (General Methodology):

A typical clinical trial to evaluate the efficacy of an anthelmintic like pyrantel pamoate would follow a protocol similar to the one described below. This is a generalized representation based on common practices in parasitology research.

Pyrantel_Efficacy_Trial cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Fecal Egg Count (FEC) Consent->Baseline Randomization Randomization (Treatment vs. Placebo) Baseline->Randomization Administration Drug Administration (Single Dose Pyrantel Pamoate) Randomization->Administration FollowUp Follow-up Fecal Egg Count (FEC) Administration->FollowUp AdverseEvents Monitoring for Adverse Events Administration->AdverseEvents Analysis Data Analysis (Cure Rate, Egg Reduction Rate) FollowUp->Analysis AdverseEvents->Analysis

Caption: Generalized workflow for a clinical trial of an anthelmintic drug.

Key Steps in a Pyrantel Pamoate Efficacy Study:

  • Patient Recruitment: Subjects with confirmed helminth infections, identified through fecal analysis, are recruited.

  • Inclusion and Exclusion Criteria: Specific criteria are established to ensure a homogenous study population and to minimize risks.

  • Informed Consent: All participants provide informed consent before enrollment.

  • Baseline Data Collection: Pre-treatment fecal samples are collected to determine the initial fecal egg count (FEC).

  • Randomization and Blinding: Participants are randomly assigned to receive either pyrantel pamoate or a placebo in a double-blind manner.

  • Drug Administration: A single dose of pyrantel pamoate (typically 11 mg/kg body weight, maximum 1 gram) is administered.[8]

  • Follow-up: Fecal samples are collected at a predetermined time point post-treatment (e.g., 14 days) to determine the post-treatment FEC.

  • Efficacy Assessment: The primary outcomes are the cure rate (percentage of patients with zero egg count post-treatment) and the egg reduction rate (percentage reduction in mean FEC).

  • Safety Monitoring: All adverse events are recorded throughout the study period.

Safety and Side Effects

This compound:

Information on the side effects of this compound in humans is not available in recent, accessible literature.

Pyrantel Pamoate:

Pyrantel pamoate is generally well-tolerated.[9] Side effects are typically mild and transient.[10]

Common Side Effects: [10][11][12]

  • Nausea

  • Vomiting

  • Diarrhea

  • Abdominal cramps

  • Headache

  • Dizziness

  • Drowsiness

Less Common Side Effects: [13]

  • Insomnia

  • Rash

  • Anorexia (loss of appetite)

  • Tenesmus (frequent urge to defecate)

  • Elevated liver enzymes (transient)

Pyrantel pamoate is poorly absorbed from the gastrointestinal tract, which contributes to its favorable safety profile.[1]

Conclusion

Pyrantel pamoate stands as a well-characterized anthelmintic with a clearly defined mechanism of action, a broad spectrum of activity against common nematodes, and a good safety profile. Its efficacy has been established in numerous clinical studies.

References

Validating Dymanthine as a Lead Compound for Anthelmintic Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dymanthine, a long-chain aliphatic amine, as a potential lead compound for the development of novel anthelmintic drugs. While specific mechanistic data on this compound is limited in recent literature, this document synthesizes existing knowledge on the anthelmintic properties of related compounds and provides a framework for its validation. We compare its potential efficacy with established anthelmintics—Albendazole, Ivermectin, and Levamisole—and provide detailed protocols for key in vitro validation assays.

Putative Mechanism of Action of this compound

This compound, chemically known as N,N-Dimethyloctadecan-1-amine, is a tertiary amine with a long alkyl chain. While its precise molecular target in helminths has not been elucidated, studies on similar long-chain amines suggest a likely mechanism of action involving the disruption of cellular membranes due to their surfactant properties.[1] This could lead to a loss of integrity of the nematode cuticle, a critical protective outer layer, or interfere with the function of membrane-bound proteins essential for parasite survival.[2][3][4] The lipophilic nature of the long alkyl chain would facilitate its insertion into the lipid bilayers of parasite cells, leading to increased permeability, loss of essential ions and molecules, and ultimately, cell death.

dot

cluster_this compound This compound cluster_Membrane Nematode Cell Membrane / Cuticle cluster_Consequences Cellular Consequences This compound This compound (N,N-Dimethyloctadecan-1-amine) Membrane Lipid Bilayer Disruption This compound->Membrane Permeability Increased Permeability Membrane->Permeability Cuticle Cuticle Integrity Loss Cuticle->Permeability Ion_Loss Ion & Solute Efflux Permeability->Ion_Loss Paralysis Paralysis Ion_Loss->Paralysis Death Cell Death Paralysis->Death

Caption: Putative mechanism of this compound via membrane and cuticle disruption.

Comparative Performance of Anthelmintics

Table 1: In Vitro Efficacy of Albendazole Against Various Nematodes

Nematode SpeciesAssay TypeEfficacy MetricConcentrationReference
Haemonchus contortusEgg Hatch AssayLC₅₀<0.3125 mg/mL[5]
Trichuris murisAdult MotilityIC₅₀~10 µM[6]
Ascaris suumLarval MigrationEC₅₀2.3-4.3 nM[7]
StrongylesEgg Hatch AssayLC₅₀2.04 mg/mL[8]

Table 2: In Vitro Efficacy of Ivermectin Against Various Nematodes

Nematode SpeciesAssay TypeEfficacy MetricConcentrationReference
Haemonchus contortusLarval DevelopmentLC₅₀1.1 ng/mL[9]
Brugia malayiEV Secretion Inhibition-1.0 µM[10]
Caenorhabditis elegansMotility AssayIC₅₀<1.6 µM[11]
Haemonchus contortusLarval DevelopmentIC₅₀0.130 µg/mL[12]

Table 3: In Vitro Efficacy of Levamisole Against Various Nematodes

Nematode SpeciesAssay TypeEfficacy MetricConcentrationReference
Haemonchus contortusAdult MotilityLC₅₀Not specified[13]
Ascaris suumLarval MigrationEC₅₀358-1150 nM[7]
Ascaridia galliLarval MigrationEC₅₀349.9 nM[14]
Haemonchus contortusAdult Motility-10.88-651 ng/mL[13]

Experimental Protocols for In Vitro Validation

To validate the anthelmintic potential of this compound, a series of standardized in vitro assays should be performed. The following are detailed protocols for three common assays.

Larval Migration Inhibition Assay (LMIA)

This assay assesses the ability of a compound to inhibit the natural migratory behavior of infective nematode larvae.[7][15][16]

Objective: To determine the concentration of this compound that inhibits 50% of larval migration (IC₅₀).

Materials:

  • Infective third-stage larvae (L3) of a model nematode (e.g., Haemonchus contortus).

  • 96-well migration plates with a fine mesh (e.g., 20-25 µm).

  • Phosphate-buffered saline (PBS) or other suitable culture medium.

  • This compound stock solution (in a suitable solvent like DMSO).

  • Positive control (e.g., Ivermectin).

  • Negative control (solvent vehicle).

  • Incubator (37°C).

  • Microscope.

Procedure:

  • Prepare serial dilutions of this compound in the culture medium.

  • Add approximately 100-200 L3 larvae suspended in a small volume of medium to the top of the mesh in each well.

  • Add the this compound dilutions, positive control, and negative control to the respective wells below the mesh.

  • Incubate the plates at 37°C for 24-48 hours.

  • After incubation, count the number of larvae that have successfully migrated through the mesh into the bottom of the well.

  • Calculate the percentage of migration inhibition for each concentration relative to the negative control.

  • Determine the IC₅₀ value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

dot

cluster_Setup Assay Setup cluster_Incubation Incubation cluster_Analysis Data Analysis Larvae Add L3 Larvae to Mesh Compound Add this compound/Controls to Wells Incubate Incubate at 37°C for 24-48h Compound->Incubate Count Count Migrated Larvae Incubate->Count Calculate Calculate % Inhibition Count->Calculate Determine Determine IC50 Calculate->Determine cluster_Setup Assay Setup cluster_Incubation Incubation cluster_Analysis Data Analysis Eggs Dispense Nematode Eggs Compound Add this compound/Controls Incubate Incubate at 27°C for 48h Compound->Incubate Count Count Hatched Larvae & Unhatched Eggs Incubate->Count Calculate Calculate % Inhibition Count->Calculate Determine Determine EC50 Calculate->Determine cluster_Setup Assay Setup cluster_Incubation Incubation & Observation cluster_Analysis Data Analysis Worms Place Adult Worms in Wells Compound Add this compound/Controls Incubate Incubate at 37°C Compound->Incubate Observe Observe Motility at Intervals Incubate->Observe Score Score Motility/Mortality Observe->Score Calculate Calculate % Mortality Score->Calculate Determine Determine LC50 Calculate->Determine cluster_Validation In Vitro Validation cluster_Comparison Comparative Analysis cluster_Mechanism Mechanism of Action Studies cluster_Development Preclinical Development InVitro Perform In Vitro Assays (LMIA, EHA, Adult Motility) Compare Compare Efficacy Data (IC50/EC50/LC50) InVitro->Compare SAR Structure-Activity Relationship (SAR) Studies Compare->SAR Target Target Identification & Validation SAR->Target InVivo In Vivo Efficacy & Toxicology Target->InVivo

References

Safety Operating Guide

Proper Disposal of Dymanthine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Dymanthine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound, ensuring minimal risk and adherence to safety protocols.

Immediate Safety and Handling Precautions

This compound, also known as N,N-Dimethyloctadecylamine, is a chemical that requires careful handling due to its hazardous properties. It is crucial to prevent its release into the environment as it is very toxic to aquatic life with long-lasting effects[1][2].

Personal Protective Equipment (PPE): Before handling this compound, ensure the appropriate PPE is worn. This includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic gases and vapors filter (Type A, Brown, conforming to EN14387).[1]

Step-by-Step Disposal Procedure

The primary principle for this compound disposal is to prevent it from entering any water systems. Do not flush this compound down the drain or dispose of it in regular trash.

Step 1: Containment of Spills or Waste

In the event of a spill, or for routine disposal of waste this compound, the immediate priority is to contain the material safely.

  • For liquid this compound: Soak up the substance with an inert absorbent material such as sand, vermiculite, or earth.

  • For solid this compound: Carefully sweep or scoop the material, avoiding dust generation.

Step 2: Collection and Storage

Once contained, the this compound waste must be collected and stored in appropriate containers.

  • Use suitable, closed containers for the collected waste. Ensure the containers are clearly labeled as "Hazardous Waste" and specify the contents as "this compound".

  • Keep the waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, copper, copper alloys, strong acids, and metals.[1]

Step 3: Professional Disposal

Arrange for the disposal of the hazardous waste through a licensed and qualified waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately. Local authorities should be advised if significant spillages cannot be contained.[1][2]

Hazard Summary for this compound

The following table summarizes the key hazards associated with this compound, based on available safety data sheets.

Hazard ClassificationDescription
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]
Aquatic Hazard (Acute) Very toxic to aquatic life.[1][2]
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.[1][2]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical workflow for handling and disposing of this compound waste in a laboratory setting.

Dymanthine_Disposal_Workflow cluster_handling Step 1: Handling & Containment cluster_storage Step 2: Temporary Storage cluster_disposal Step 3: Final Disposal start This compound Waste (Liquid or Solid) absorb Soak up with inert absorbent start->absorb collect Collect in a suitable, closed container absorb->collect label_waste Label as 'Hazardous Waste: This compound' collect->label_waste store Store in a designated, secure area label_waste->store contact_disposal Contact licensed waste disposal company store->contact_disposal end Proper Disposal contact_disposal->end Dymanthine_Spill_Response spill This compound Spill Occurs evacuate Evacuate immediate area if necessary spill->evacuate ppe Wear appropriate PPE spill->ppe contain Contain the spill with inert absorbent material evacuate->contain ppe->contain collect_spill Collect waste into a sealed, labeled container contain->collect_spill decontaminate Decontaminate the spill area collect_spill->decontaminate disposal Dispose of as hazardous waste decontaminate->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dymanthine
Reactant of Route 2
Reactant of Route 2
Dymanthine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.